5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Description
Properties
IUPAC Name |
5-amino-1-N-methylimidazole-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNTADHDRGUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188612-53-5 | |
| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide synthesis from diaminomaleonitrile
An In-depth Technical Guide for the Synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide from Diaminomaleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a critical intermediate in the production of the chemotherapeutic agent temozolomide.[1][2] The synthesis commences with the readily available and versatile starting material, diaminomaleonitrile (DAMN). This document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles and the rationale behind the experimental choices. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a direct precursor to temozolomide, an oral alkylating agent used in the treatment of aggressive brain tumors such as glioblastoma multiforme and anaplastic astrocytoma.[1][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Furthermore, this compound is also a known metabolite of temozolomide, and understanding its synthesis provides valuable insights into its metabolic fate and potential biological activity.[4][5]
This guide will delineate a robust and scalable synthetic route from diaminomaleonitrile, a commodity chemical, to the target imidazole derivative. The chosen pathway is designed for efficiency and industrial applicability, offering a clear and logical progression through key chemical transformations.
I. The Synthetic Pathway: An Overview
The synthesis of this compound from diaminomaleonitrile can be logically divided into three key stages:
-
Formation of an Acyclic Intermediate: The initial step involves the reaction of diaminomaleonitrile with formamide in the presence of a dehydrating agent to form a key acyclic intermediate.
-
Cyclization to 5-Amino-1H-imidazole-4-carboxamide (AICA): The intermediate from the first stage undergoes an intramolecular cyclization under basic conditions to yield the core imidazole ring structure.
-
N-Carbamoylation to the Final Product: The final step is the regioselective introduction of a methylcarbamoyl group at the N1 position of the imidazole ring to afford the target molecule.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow from DAMN to the target molecule.
II. Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of the Acyclic Intermediate from Diaminomaleonitrile and Formamide
This initial step transforms the cyclic precursor, diaminomaleonitrile, into a linear intermediate primed for cyclization.
Principle and Rationale
The reaction between diaminomaleonitrile and formamide in the presence of phosphorus oxychloride is a Vilsmeier-Haack-type formylation. Phosphorus oxychloride activates the formamide to form a highly electrophilic Vilsmeier reagent (chloroiminium ion). One of the amino groups of diaminomaleonitrile then acts as a nucleophile, attacking the Vilsmeier reagent to form the formylated intermediate. The use of phosphorus oxychloride is critical as it serves as a powerful dehydrating agent, driving the reaction to completion.
Experimental Protocol
A detailed protocol based on the methodology described in Chinese patent CN111362875A.[6]
-
Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (argon or nitrogen), add 1458 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: To the THF, add 162 g of diaminomaleonitrile and 101.3 g of formamide. Stir the mixture to obtain a suspension.
-
Cooling: Cool the reaction vessel to 0°C using an ice bath.
-
Addition of Phosphorus Oxychloride: Slowly add 344.7 g of phosphorus oxychloride via the dropping funnel, ensuring the internal temperature is maintained at or below 35°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 35°C for 2 hours.
-
Monitoring the Reaction: Monitor the reaction progress by liquid chromatography (LC) every hour until the consumption of diaminomaleonitrile is greater than 99.7%.
-
Work-up: Once the reaction is complete, the resulting mixture containing the intermediate can be carried forward to the next step.
Reaction Mechanism
Caption: Mechanism of acyclic intermediate formation.
Step 2: Cyclization to 5-Amino-1H-imidazole-4-carboxamide (AICA)
This step involves the formation of the imidazole ring through an intramolecular cyclization.
Principle and Rationale
The cyclization of the acyclic intermediate is facilitated by a strong base, such as sodium hydroxide. The base deprotonates one of the nitrogen atoms, which then acts as an intramolecular nucleophile, attacking one of the nitrile groups. Subsequent tautomerization and hydrolysis of the remaining nitrile group to a carboxamide under the reaction conditions yield the stable aromatic imidazole ring of AICA.
Experimental Protocol
A detailed protocol based on the methodology described in Chinese patent CN111362875A.[6]
-
Reaction Setup: In a 3 L three-necked flask equipped with a thermometer, a reflux condenser, and a tail gas absorber, under an inert atmosphere, add 1450 mL of water and 290 g of sodium hydroxide.
-
Addition of Intermediate: To the alkaline solution, add 290 g of the intermediate from Step 1.
-
Heating: Heat the mixture to 95°C and maintain this temperature for 2 hours.
-
Monitoring the Reaction: Monitor the reaction progress by sampling every hour until the reaction is complete (approximately 3 hours).
-
Cooling and Isolation: Once the reaction is complete, stop heating and allow the mixture to cool to 20°C. The product, 5-amino-1H-imidazole-4-carboxamide, can then be isolated by filtration and purified by recrystallization.
Quantitative Data Summary for Steps 1 & 2
| Parameter | Step 1 | Step 2 |
| Starting Material | Diaminomaleonitrile (162 g) | Acyclic Intermediate (290 g) |
| Key Reagents | Formamide (101.3 g), POCl₃ (344.7 g) | Sodium Hydroxide (290 g) |
| Solvent | Anhydrous THF (1458 mL) | Water (1450 mL) |
| Temperature | 0-35°C | 95°C |
| Reaction Time | ~3 hours | ~3 hours |
| Product | Acyclic Intermediate | 5-Amino-1H-imidazole-4-carboxamide |
Step 3: N-Carbamoylation to this compound
This final step introduces the methylcarbamoyl group at the N1 position of the imidazole ring.
Principle and Rationale
The reaction of 5-amino-1H-imidazole-4-carboxamide with methyl isocyanate is a nucleophilic addition. The N1 nitrogen of the imidazole ring, being part of an aromatic system, is nucleophilic and attacks the electrophilic carbon of the isocyanate group. This reaction is typically carried out in an aprotic solvent to prevent the reaction of the highly reactive isocyanate with the solvent. Methyl isocyanate is a hazardous reagent, and appropriate safety precautions must be taken.[7]
Experimental Protocol
This protocol is a logical construction based on the synthesis of temozolomide and its intermediates, as described in the literature.[2][3]
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, under a dry, inert atmosphere, suspend the purified 5-amino-1H-imidazole-4-carboxamide in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Methyl Isocyanate: Cool the suspension in an ice bath. Slowly add one equivalent of methyl isocyanate via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Isolation and Purification: The product may precipitate out of the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.[2]
Purification and Characterization
A standard sample of this compound can be prepared by recrystallization from a mixture of acetonitrile and water (1:6).[2]
-
Melting Point: 165-169°C[2]
-
¹H NMR (400 MHz, DMSO-d₆, δ): 8.50 (q, 1H), 7.67 (s, 1H), 6.9 (bd, 2H), 2.83 (d, 3H)[2]
Reaction Mechanism
Caption: Mechanism of N-Carbamoylation.
III. Safety Considerations
-
Diaminomaleonitrile: While not as acutely toxic as hydrogen cyanide, it should be handled with care in a well-ventilated fume hood.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Methyl Isocyanate: Extremely toxic and volatile.[7] All manipulations should be performed in a high-efficiency fume hood with appropriate respiratory protection. Have an emergency plan in place for accidental release.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
IV. Conclusion
This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound from diaminomaleonitrile. By breaking down the synthesis into three distinct stages, this document provides not only the procedural steps but also the underlying chemical principles that govern each transformation. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to confidently and safely synthesize this crucial pharmaceutical intermediate.
V. References
-
Exploring 5-Amino-1-(N-Methylcarbamoyl)Imidazole-4-Carboxamide: A Key Temozolomide Intermediate. (URL: --INVALID-LINK--)
-
This compound - Benchchem. (URL: --INVALID-LINK--)
-
This compound - Smolecule. (URL: --INVALID-LINK--)
-
US Patent 7,446,209 B2 - Synthesis of temozolomide and analogs. (URL: --INVALID-LINK--)
-
an alternate and scalable process for the synthesis of temozolomide - ResearchGate. (URL: --INVALID-LINK--)
-
CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents. (URL: --INVALID-LINK--)
-
Methyl isocyanate - Wikipedia. (URL: --INVALID-LINK--)
References
- 1. innospk.com [innospk.com]
- 2. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplier [benchchem.com]
- 5. Buy this compound | 188612-53-5 [smolecule.com]
- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a significant metabolite of the chemotherapeutic agent temozolomide.[1][2] For professionals in drug development and pharmaceutical sciences, a thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting its pharmacokinetic behavior, ensuring stability, and developing robust analytical methods. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental design and the protocols required for accurate characterization. We will explore the compound's identity, solubility, ionization constant (pKa), and stability profile, providing field-proven methodologies and the scientific rationale underpinning them.
Introduction: The Scientific Imperative
This compound (AMIDC) is a primary chemical entity in the metabolic cascade of temozolomide, an alkylating agent critical in the treatment of glioblastoma.[2] Temozolomide's mechanism relies on its spontaneous chemical conversion at physiological pH to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which then degrades further into AMIDC and other compounds.[2] Beyond its role as a metabolite, AMIDC has been noted for its biological activity, including the activation of AMP-activated protein kinase (AMPK), which suggests potential therapeutic applications in metabolic diseases like diabetes.[1][2]
Given this dual significance, a rigorous characterization of AMIDC's physicochemical properties is not merely an academic exercise. For drug development professionals, these parameters govern everything from formulation strategies to predicting in-vivo disposition and ensuring the quality and safety of the parent drug. This guide provides the foundational knowledge and actionable protocols to empower researchers in this endeavor.
Core Compound Identification and Structure
The first step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. All subsequent data is predicated on the certainty of its structure and identity.
Table 1: Core Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide | [3] |
| CAS Number | 188612-53-5 | [2][4] |
| Molecular Formula | C₆H₉N₅O₂ | [1][2][5] |
| Molecular Weight | 183.17 g/mol | [1][2][4] |
| Appearance | Off-White Solid | [2] |
Chemical Structure:
The structure of AMIDC features a five-membered imidazole ring, a heterocyclic motif common in pharmaceuticals. The presence of primary amino (-NH₂) and two carboxamide (-CONH₂) functional groups are key determinants of its physicochemical behavior, influencing its polarity, hydrogen bonding capacity, and ionization state.[1]
Figure 1: Chemical Structure of this compound. Source: PubChem CID 11041381.[5]
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical attribute that profoundly influences a drug's absorption, distribution, and clearance.[6] For a metabolite like AMIDC, its solubility profile dictates its ability to be cleared from the body, preventing potential accumulation and toxicity. The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its directness and reliance on achieving a true thermodynamic equilibrium.[6]
Causality Behind the Shake-Flask Method
The rationale for this method is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This equilibrium represents the maximum concentration of the compound that the solvent can hold at a specific temperature. By ensuring an excess of solid material is present and allowing sufficient time for equilibration, we can be confident that the measured concentration is the true equilibrium solubility.[7]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system by including multiple time points to confirm that equilibrium has been reached.
-
Preparation:
-
Prepare a series of buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[8] The use of different pH values is crucial as the solubility of ionizable compounds like AMIDC can be highly pH-dependent.
-
Calibrate a suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).[9][10] Prepare a calibration curve with known concentrations of AMIDC.
-
-
Execution:
-
Add an excess amount of solid AMIDC to a known volume of each buffer in separate, sealed glass vials. "Excess" means that undissolved solid should be clearly visible after agitation.
-
Place the vials in a temperature-controlled shaker bath, typically set to 25°C or 37°C.[6]
-
Agitate the suspensions.
-
-
Equilibrium Confirmation & Sampling:
-
At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. The key to accuracy here is the separation of solid and liquid phases.[6] Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.
-
Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and bring it into the linear range of the analytical method.
-
-
Analysis:
-
Determine the concentration of AMIDC in the diluted samples using the pre-calibrated analytical method.
-
Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical.[7]
-
Data Presentation
The results should be summarized in a clear, concise table.
Table 2: Expected Solubility Profile of AMIDC
| pH of Buffer | Temperature (°C) | Equilibrium Solubility (µg/mL) |
| 1.2 | 37 | To be determined |
| 4.5 | 37 | To be determined |
| 6.8 | 37 | To be determined |
| 7.4 | 37 | To be determined |
Workflow Visualization
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS Number 188612-53-5 [klivon.com]
- 5. This compound | C6H9N5O2 | CID 11041381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
This guide provides a comprehensive technical overview of the molecular mechanism of action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a key metabolite of the alkylating agent temozolomide. Synthesizing current research, this document offers insights for researchers, scientists, and drug development professionals working in oncology and metabolic diseases.
Section 1: Introduction and Physicochemical Properties
This compound (CAS 188612-53-5) is a heterocyclic compound featuring an imidazole ring, a five-membered ring with two nitrogen atoms.[1] Its molecular formula is C6H9N5O2, and it has a molecular weight of approximately 183.17 g/mol .[1][2] This compound is primarily recognized for its role as a metabolite of temozolomide, a crucial chemotherapeutic agent for treating certain brain tumors.[1][2] While initially considered an inactive byproduct, emerging evidence suggests this compound possesses intrinsic biological activity, particularly in modulating cellular metabolism.
| Property | Value |
| IUPAC Name | 5-amino-1-(methylcarbamoyl)-1H-imidazole-4-carboxamide |
| Molecular Formula | C6H9N5O2 |
| Molecular Weight | 183.17 g/mol |
| CAS Number | 188612-53-5 |
| Appearance | Off-White Solid |
Section 2: Core Mechanism of Action - Modulation of AMPK Signaling
The principal mechanism of action of this compound revolves around its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis, playing a critical role in switching on catabolic pathways to generate ATP when cellular energy levels are low, and switching off anabolic pathways that consume ATP.
The AMPK Signaling Cascade
Activation of AMPK by this compound initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes enhanced glucose uptake and increased fatty acid oxidation.[2] The precise molecular interaction between the compound and the AMPK complex is an area of ongoing investigation.
Caption: AMPK signaling pathway activated by this compound.
Implications in Oncology
As a metabolite of temozolomide, the AMPK-activating properties of this compound may contribute to the overall therapeutic effect of the parent drug.[1] By modulating the metabolic state of cancer cells, it could potentially enhance their sensitivity to the DNA-alkylating effects of temozolomide. Temozolomide's primary mechanism involves the methylation of DNA, leading to DNA damage and apoptosis in cancer cells.[2]
Section 3: Relationship to Temozolomide Metabolism
This compound is a product of the non-enzymatic degradation of temozolomide at physiological pH.[2] Temozolomide first hydrolyzes to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which is responsible for DNA alkylation.[2] MTIC is unstable and further degrades into 5-aminoimidazole-4-carboxamide (AIC) and, in the context of its formulation, this compound.[2]
References
An In-Depth Technical Guide to the Biological Activity of 5-(3-Methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC): The Core Metabolite of Temozolomide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biological activity of 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), the principal active metabolite of the alkylating agent temozolomide (TMZ). As the primary cytotoxic species, a thorough understanding of MTIC's mechanism of action, the cellular responses it elicits, and the factors governing its efficacy is critical for the optimization of TMZ-based chemotherapies and the development of novel anti-cancer strategies. This document delves into the bioactivation of temozolomide, the chemical basis of MTIC-mediated DNA alkylation, the pivotal role of O6-methylguanine-DNA methyltransferase (MGMT) in conferring resistance, and the downstream signaling cascades that culminate in cell cycle arrest and apoptosis. Detailed, field-proven protocols for the assessment of MTIC's biological effects are provided, underpinned by insights into the causal relationships between experimental design and data interpretation.
Introduction: From Prodrug to Potent Alkylator
Temozolomide (TMZ) has become a cornerstone in the treatment of glioblastoma multiforme and other malignant gliomas, largely due to its favorable oral bioavailability and ability to cross the blood-brain barrier.[1] However, TMZ itself is an inactive prodrug. Its therapeutic efficacy is entirely dependent on its conversion to the highly reactive metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][3]
It is important to clarify a potential point of confusion regarding the nomenclature. The user's original query referred to "5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide". While this is a related imidazole derivative, the key, biologically active metabolite responsible for the cytotoxic effects of temozolomide is unequivocally identified in the scientific literature as MTIC.[3] Another related drug, dacarbazine (DTIC), also exerts its antitumor effect through metabolic conversion to MTIC, although this process is dependent on hepatic cytochrome P450 enzymes, unlike the spontaneous conversion of TMZ.[4][5]
The conversion of TMZ to MTIC occurs via spontaneous, non-enzymatic hydrolysis at a physiological pH of 7.4.[3] This reaction is rapid, with MTIC itself possessing a very short half-life of approximately 2 minutes before it further decomposes to release the ultimate alkylating species, a methyldiazonium cation.[3] This inherent instability is a critical factor in both its potent activity and the technical challenges associated with its direct experimental use.
This guide will focus exclusively on the biological activities of MTIC, providing the technical framework for its study and application in a research setting.
Mechanism of Action: The Molecular Basis of Cytotoxicity
The antitumor activity of MTIC is a direct consequence of its ability to introduce methyl groups into the DNA of cancer cells. This process, known as DNA alkylation, disrupts the normal functions of DNA replication and transcription, ultimately leading to cell death.[1]
Bioactivation and DNA Adduct Formation
Upon its formation from TMZ, MTIC is a transient intermediate. It rapidly decomposes into 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly electrophilic methyldiazonium ion (CH₃N₂⁺).[6] This cation is the ultimate methylating agent, readily transferring a methyl group to nucleophilic sites on DNA bases.
Caption: Conversion of Temozolomide to MTIC and DNA Alkylation.
The primary sites of methylation are:
-
N7-guanine (N7-meG): The most abundant adduct, accounting for 60-80% of methylation events.[7][8]
-
O6-guanine (O6-meG): While only representing 5-10% of the total adducts, O6-methylguanine is the most critical lesion for the cytotoxic effects of MTIC.[7][8]
N7-meG and N3-meA are primarily repaired by the base excision repair (BER) pathway.[8] While these lesions can contribute to cytotoxicity if the repair pathway is overwhelmed, it is the persistence of O6-meG that is the main driver of MTIC-induced cell death.
The Critical Role of O6-Methylguanine
The O6-meG lesion is highly mutagenic and cytotoxic because it preferentially mispairs with thymine instead of cytosine during DNA replication. This O6-meG:T mismatch is recognized by the mismatch repair (MMR) system.[7] In a proficient MMR system, the machinery attempts to excise the thymine base opposite the O6-meG. However, since the O6-meG lesion persists in the template strand, a new thymine is re-inserted, leading to a futile cycle of repair. This repeated, unsuccessful repair process is thought to generate persistent single-strand breaks that can be converted into lethal double-strand breaks during subsequent replication, ultimately triggering cell cycle arrest and apoptosis.[7]
The Gatekeeper of Resistance: O6-Methylguanine-DNA Methyltransferase (MGMT)
The primary mechanism of resistance to MTIC is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[9] MGMT is a "suicide" enzyme that directly reverses the O6-meG lesion by transferring the methyl group from the guanine to one of its own cysteine residues. This action restores the integrity of the DNA but irreversibly inactivates the MGMT protein.
Caption: MGMT-mediated repair of O6-methylguanine lesions.
The level of MGMT activity in a tumor cell is therefore a critical determinant of its sensitivity to temozolomide.
-
MGMT-deficient (MGMT-negative) tumors: These tumors have low or absent MGMT activity, often due to epigenetic silencing of the MGMT gene promoter via methylation.[9] In these cells, O6-meG lesions persist, leading to cytotoxicity and making the tumors sensitive to TMZ.
-
MGMT-proficient (MGMT-positive) tumors: These tumors express high levels of MGMT, which efficiently repairs the O6-meG adducts before they can trigger the MMR-mediated cell death cascade. This renders the tumors resistant to TMZ.[9]
The methylation status of the MGMT promoter is a powerful predictive biomarker for response to temozolomide in glioblastoma patients.[10]
Cellular Responses to MTIC-Induced DNA Damage
The persistence of DNA adducts, particularly O6-meG, activates a complex network of signaling pathways that collectively determine the fate of the cell.
DNA Damage Sensing and Signaling Cascade
The futile cycling of the MMR system and the resulting DNA strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[11][12] These kinases initiate a phosphorylation cascade that activates downstream effector proteins, most notably the tumor suppressor p53.[12]
Activated p53 plays a central role by translocating to the nucleus and transcriptionally upregulating a host of target genes involved in:
-
Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, typically at the G2/M checkpoint, to allow time for DNA repair.[11]
-
Apoptosis: If the DNA damage is deemed irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family.[12]
Induction of Apoptosis
MTIC-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. p53-mediated upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA tips the balance of the Bcl-2 family of proteins in favor of cell death.[4] These proteins activate the effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[13]
MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which then recruits and activates caspase-9.[14] Caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[14] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Caption: MTIC-induced DNA damage and apoptosis signaling pathway.
Experimental Protocols for Assessing MTIC Activity
Studying the biological activity of MTIC requires careful consideration of its inherent instability. MTIC should be stored at -80°C and freshly prepared in a suitable solvent (e.g., DMSO) immediately before use.[15] All experiments should include appropriate vehicle controls.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
MTIC Treatment: Prepare serial dilutions of MTIC in complete culture medium. Remove the old medium and add 100 µL of the MTIC-containing medium to each well. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of MTIC that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MTIC for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend approximately 1x10⁶ cells in 1 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The distribution of cells in the different phases of the cell cycle can be quantified using appropriate software.
Quantification of O6-Methylguanine Adducts by LC-MS/MS
This highly sensitive method allows for the direct quantification of specific DNA adducts.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with MTIC. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.
-
DNA Digestion: Digest 5 µg of DNA to individual nucleosides using a nuclease digestion mix (e.g., containing nuclease P1 and alkaline phosphatase) according to the manufacturer's protocol.[18]
-
Sample Preparation: Filter the digested DNA samples to remove any particulates.
-
LC-MS/MS Analysis: Analyze the samples using an ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).[19] Use a calibration curve prepared with known amounts of O6-methylguanine standard and an appropriate internal standard for accurate quantification.[20]
-
Data Analysis: Quantify the amount of O6-meG per microgram of DNA.
MGMT Activity Assay
This assay measures the functional activity of the MGMT enzyme in cell lysates.
Protocol (based on a radioactive substrate):
-
Cell Lysate Preparation: Harvest approximately 5x10⁸ cells, wash with PBS, and lyse the cells via sonication in a lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and protease inhibitors).
-
Substrate Preparation: Use a ³²P-labeled double-stranded oligodeoxynucleotide substrate containing a single O6-methylguanine within a restriction enzyme recognition site (e.g., Pst I).
-
MGMT Reaction: Incubate the cell lysate with the radiolabeled substrate. Active MGMT in the lysate will repair the O6-meG, restoring the restriction site.
-
Restriction Digest: Treat the reaction mixture with the corresponding restriction enzyme (e.g., Pst I). The repaired substrate will be cleaved into smaller fragments.
-
Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the fragments by autoradiography and quantify the amount of cleaved (repaired) product to determine MGMT activity, typically expressed as fmol of repaired substrate per mg of protein.
Quantitative Data Summary
The differential cytotoxicity of MTIC is highly dependent on the MGMT status of the cell line.
| Cell Line | Cancer Type | MGMT Status | MTIC IC50 (µM) | Reference |
| HT29 | Colon | Mer+ (Proficient) | 650 | [21] |
| A549 | Lung | Mer+ (Proficient) | 210 | [21] |
| VA13 | Lung | Mer- (Deficient) | 15 | [21] |
Mer (Methylation Repair) status is often used as a surrogate for MGMT proficiency.
Conclusion
5-(3-Methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) is the lynchpin of temozolomide's therapeutic action. Its biological activity is defined by its ability to methylate DNA, with the O6-methylguanine adduct being the primary cytotoxic lesion. The interplay between MTIC-induced DNA damage, the cellular DNA damage response (particularly the MMR system), and the MGMT repair pathway creates a delicate balance that dictates cell fate. For researchers and drug developers, a deep, mechanistic understanding of these processes is paramount. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for investigating the multifaceted biological activity of MTIC, with the ultimate goal of improving therapeutic outcomes for patients with glioblastoma and other challenging malignancies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A versatile non-radioactive assay for DNA methyltransferase activity and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. graphviz.org [graphviz.org]
- 19. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: Mechanism of Action and Methodologies for Studying AMPK Activation
Executive Summary
This technical guide provides an in-depth exploration of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a metabolite of the alkylating agent temozolomide, and its significant role as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases and cancer.[3][4] This document elucidates the mechanistic basis for the compound's activity, drawing parallels to the well-studied AMPK activator AICAR.[2] It further serves as a practical resource for researchers by providing detailed, field-proven protocols for characterizing AMPK activation both in vitro and in cellular contexts. Methodologies covered include luminescence-based kinase assays, Western blot analysis of key phosphorylation events, and target engagement assays, complete with insights into experimental design and data interpretation.
Part 1: The AMPK Signaling Hub: Structure and Canonical Activation
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[4] In response to stresses that deplete ATP, such as nutrient starvation or hypoxia, AMPK is activated to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[4][5]
1.1. The Heterotrimeric Structure
AMPK exists as a heterotrimeric complex comprising a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit.[4][6]
-
α-subunit: Contains the kinase domain with a critical threonine residue (Thr172) in its activation loop. Phosphorylation at this site is essential for full kinase activation.[5][7]
-
β-subunit: Contains a carbohydrate-binding module, which is believed to help localize the AMPK complex to glycogen particles.
-
γ-subunit: Functions as the primary energy-sensing domain. It contains four cystathionine-β-synthase (CBS) motifs that form binding sites for adenine nucleotides (AMP, ADP, and ATP).[4][7]
1.2. Mechanisms of Activation
AMPK activation is a multi-faceted process that can increase its kinase activity by up to 1000-fold.[7]
-
Allosteric Activation: Binding of AMP (or ADP) to the γ-subunit induces a conformational change that allosterically activates the kinase.[4]
-
Promotion of Phosphorylation: The binding of AMP/ADP makes AMPK a more favorable substrate for upstream kinases, primarily Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylate Thr172.[5][7]
-
Inhibition of Dephosphorylation: The conformational change upon AMP/ADP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases.[7]
Part 2: this compound: An AMP-Mimetic Activator
This compound (PubChem CID: 11041381) is a known metabolite of the chemotherapeutic agent temozolomide.[1][2] Beyond its role in cancer pharmacology, the compound has been identified as a direct activator of AMPK, positioning it as a molecule of interest for metabolic regulation research.[2]
2.1. The AICAR Connection: A Paradigm for Action
The mechanism of action for this compound is best understood through its structural and functional relationship to 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).[2] AICAR is a cell-permeable adenosine analog that is taken up by cells via adenosine transporters.[4][8] Once intracellular, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4]
ZMP is a potent AMP mimetic. It binds to the regulatory γ-subunit of AMPK, inducing the same activating conformational changes as AMP without altering the cellular AMP:ATP ratio.[4] This makes AICAR a clean pharmacological tool for studying the direct consequences of AMPK activation. Given the structural similarity of this compound to the core AICA moiety, it is hypothesized to act via a similar metabolic activation pathway, serving as a prodrug that is converted into an AMP-mimetic metabolite.
Part 3: Methodologies for Characterizing AMPK Activation
To rigorously validate and quantify the activation of AMPK by this compound, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.
3.1. In Vitro Biochemical Assay: Luminescence-Based Kinase Activity
This assay quantifies the enzymatic activity of purified AMPK by measuring the amount of ADP produced in the kinase reaction. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a robust, non-radioactive method.[6]
Protocol 1: ADP-Glo™ Kinase Activity Assay
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to kinase activity.
-
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 isoform)[6]
-
AMPK Substrate Peptide (e.g., SAMS peptide)
-
Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (test compound)
-
AICAR (positive control)
-
Compound C (Dorsomorphin) (inhibitor control)[8]
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96- or 384-well white assay plates
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound, AICAR, and Compound C in the kinase buffer.
-
Reaction Setup: To each well of the assay plate, add:
-
Kinase Buffer
-
AMPK enzyme
-
Substrate peptide
-
Test compound or control
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
First Detection Step: Add ADP-Glo™ Reagent to deplete unused ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Causality and Trustworthiness: This assay directly measures the enzymatic output (ADP production) of purified AMPK. The inclusion of AICAR validates the assay's ability to detect activation, while Compound C confirms that the observed signal is due to AMPK activity. A "no enzyme" control is essential to establish the baseline signal.
3.2. Cellular Assay: Western Blot Analysis of Phosphorylation
This is the gold-standard method to confirm AMPK activation within a cellular context. Activation is assessed by measuring the phosphorylation of AMPKα at Thr172 and the phosphorylation of its well-characterized downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.[8][9]
Protocol 2: Western Blot for p-AMPK and p-ACC
-
Principle: Antibodies specific to the phosphorylated forms of AMPK and ACC are used to detect an increase in their phosphorylation status upon treatment with an activator. Total protein levels are also measured as loading controls.
-
Expert Insight: AMPK is highly sensitive to cellular stress. Non-physiological activation can occur during sample harvesting.[10] Therefore, it is critical to perform cell lysis rapidly. Aspirate media and immediately add ice-cold lysis buffer to the plate on ice to preserve the in vivo phosphorylation state.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, A549, or primary hepatocytes) and grow to ~80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). Include vehicle control and a positive control (e.g., 1 mM AICAR).
-
Cell Lysis: Wash cells once with ice-cold PBS. Immediately add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-ACC (Ser79), anti-total AMPKα, anti-total ACC, and anti-β-actin as a loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Part 4: Data Interpretation and Quantitative Analysis
4.1. Interpreting Results
-
In Vitro Kinase Assay: Data are typically plotted as luminescence versus compound concentration. A dose-response curve is generated to calculate the EC₅₀ (the concentration that produces 50% of the maximal activation).
-
Western Blot: Results are often presented as fold-change in phosphorylation over the vehicle-treated control. A clear dose-dependent increase in the p-AMPK/total AMPK and p-ACC/total ACC ratios indicates successful target engagement and activation in a cellular environment.
4.2. Sample Data Summary
The following table illustrates how quantitative data for this compound could be presented in comparison to the benchmark activator, AICAR.
| Compound | Assay Type | Parameter | Value | Reference |
| AICAR | In Vitro Kinase (α1β1γ1) | EC₅₀ (Activation) | ~5-10 µM (as ZMP) | [4] |
| Cellular (HepG2) | p-ACC Induction | ~5-fold at 1 mM | [9] | |
| This compound | In Vitro Kinase (α1β1γ1) | EC₅₀ (Activation) | To be determined | |
| Cellular (HepG2) | p-ACC Induction | To be determined |
Part 5: Conclusion and Future Directions
This compound represents a promising small molecule activator of AMPK, likely functioning through an AMP-mimetic mechanism analogous to the well-established AICAR/ZMP pathway.[2][4] The methodologies outlined in this guide provide a robust framework for researchers to meticulously characterize its biochemical potency and cellular efficacy.
Future research should focus on:
-
Metabolite Identification: Unequivocally identifying the intracellular phosphorylated metabolite responsible for AMPK binding.
-
Isoform Selectivity: Determining if the compound exhibits preferential activation of specific AMPK isoform complexes, which could have significant therapeutic implications.[11]
-
In Vivo Efficacy: Progressing to animal models of metabolic disease to assess the compound's physiological effects on glucose homeostasis, lipid metabolism, and energy expenditure.
By applying the rigorous experimental approaches described herein, the scientific community can fully elucidate the therapeutic potential of this intriguing AMPK activator.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of AMPK regulation by small molecule activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) [benthamopenarchives.com]
An In-depth Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: From Discovery to Biological Activity
This guide provides a comprehensive technical overview of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a molecule of significant interest in medicinal chemistry and pharmacology. We will delve into its discovery as a metabolite of the pivotal chemotherapeutic agent temozolomide, explore its synthesis, and elucidate its biological activities, with a particular focus on its role as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific landscape.
Discovery and Historical Context: A Serendipitous Finding in the Quest for Novel Cancer Therapies
The story of this compound is intrinsically linked to the development of the alkylating agent temozolomide. In the late 1970s and early 1980s, a dedicated team of researchers at Aston University, led by Professor Malcolm Stevens, was exploring novel nitrogen-rich heterocyclic compounds with the potential for anti-tumor activity. This pioneering work, driven by a blend of rational design and scientific curiosity, led to the synthesis of temozolomide, a compound that would later become a cornerstone in the treatment of glioblastoma, the most aggressive form of brain cancer.
The discovery of this compound arose from the study of temozolomide's metabolism. It was identified as a key metabolite, an inactive degradation product of the active cytotoxic species derived from temozolomide. Understanding the metabolic fate of temozolomide was crucial for characterizing its pharmacokinetic and pharmacodynamic profiles, and in this context, the isolation and characterization of its metabolites, including this compound, were of paramount importance. While initially considered an inactive byproduct, subsequent research has unveiled its own intriguing biological activities.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₅O₂ | [1][2] |
| Molecular Weight | 183.17 g/mol | [1][2] |
| CAS Number | 188612-53-5 | [2] |
| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)-1H-imidazole-4-carboxamide | [1] |
| Appearance | Off-white solid | [2] |
| Canonical SMILES | CNC(=O)N1C=NC(=C1N)C(=O)N | [1] |
| InChI Key | AGQNTADHDRGUOT-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Synthesis of the Precursor: 5-Amino-1H-imidazole-4-carboxamide (AIC)
A crucial starting material for the synthesis is 5-amino-1H-imidazole-4-carboxamide (AIC). An efficient one-step synthesis of AIC from commercially available hypoxanthine has been reported.
Experimental Protocol: Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AIC)
-
Reaction: A mixture of 1,9-dihydro-6H-purin-6-one (hypoxanthine) and aqueous ammonia (25-28 wt %) is heated in a sealed autoclave at 125 °C for 65 hours.[3]
-
Work-up: After cooling the reaction mixture to 0-5 °C, the resulting precipitate is collected by filtration to yield AIC as a white solid.[3]
-
Purification: The crude product can be further purified by recrystallization. For instance, dissolving the crude AIC in methanol at 50 °C, followed by the addition of 37% HCl to form the hydrochloride salt. The salt is then dissolved in hot water, treated with activated carbon, filtered, and cooled to afford the purified AIC hydrochloride salt.[3]
Proposed Synthesis of this compound
The conversion of AIC to the target molecule involves the introduction of a methylcarbamoyl group at the N1 position of the imidazole ring. This can be achieved through acylation with a suitable reagent, such as methyl isocyanate or a safer equivalent.
Representative Experimental Protocol:
-
Reaction: To a solution of 5-amino-1H-imidazole-4-carboxamide (AIC) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or diisopropylethylamine) is added to deprotonate the imidazole nitrogen. The reaction mixture is then treated dropwise with a solution of methyl isocyanate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound is achieved through standard analytical techniques. While specific spectral data is not widely published, the expected features can be predicted based on its chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the imidazole ring proton, the protons of the primary amide (at C4), the secondary amide proton (at N1), and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbon atoms of the imidazole ring, the two carbonyl carbons of the carboxamide groups, and the methyl carbon.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (183.17 g/mol ) and provide characteristic fragmentation patterns.[2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.
Biological Activity and Mechanism of Action
While initially identified as an inactive metabolite of temozolomide, this compound has been shown to possess biological activity, most notably as an activator of AMP-activated protein kinase (AMPK).[1][2]
The Central Role of Temozolomide and its Metabolism
To understand the biological context of this compound, it is essential to first understand the mechanism of its parent drug, temozolomide.
Temozolomide is a prodrug that, under physiological conditions, undergoes spontaneous, non-enzymatic conversion to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a potent DNA alkylating agent, transferring a methyl group to the O⁶ and N⁷ positions of guanine and the N³ position of adenine in DNA. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. MTIC is unstable and further degrades to 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium cation, which is responsible for the DNA alkylation.
Temozolomide Metabolism and Activation Pathway
Caption: Metabolic activation of temozolomide.
Activation of AMP-activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.
Several studies have suggested that this compound can activate AMPK.[1][2] While the direct mechanism for this specific compound has not been fully elucidated, it is highly probable that it follows a similar pathway to the closely related and well-studied compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).
AICAR is taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an AMP analog and allosterically activates AMPK by binding to its γ-subunit.[3] This activation is independent of changes in the cellular AMP:ATP ratio.
Given that 5-aminoimidazole-4-carboxamide (AIC) is a direct metabolite of temozolomide, it is plausible that it can be converted to AICAR within the cell, leading to AMPK activation. The N1-methylcarbamoyl group of this compound may be cleaved in vivo to yield a similar precursor that can enter this pathway. However, further research is required to confirm this specific metabolic route and the direct interaction of this compound or its metabolites with AMPK.
Proposed Mechanism of AMPK Activation
Caption: Proposed pathway for AMPK activation.
Potential Applications and Future Directions
The ability of this compound to activate AMPK opens up several avenues for therapeutic exploration.
-
Oncology: The activation of AMPK can have anti-proliferative effects in some cancer cells by inhibiting anabolic pathways necessary for cell growth and proliferation. Furthermore, its role as a metabolite of temozolomide suggests potential for synergistic effects when used in combination with other anticancer agents.
-
Metabolic Diseases: Given AMPK's central role in regulating glucose and lipid metabolism, its activation is a key therapeutic strategy for type 2 diabetes and other metabolic disorders. The potential of this compound to enhance metabolic activity makes it a candidate for further investigation in this area.[1]
-
Biochemical Research: As a stable and accessible imidazole derivative, this compound can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry research.[1]
Future research should focus on several key areas:
-
Elucidation of the precise mechanism of AMPK activation: Direct binding studies and enzymatic assays are needed to confirm the interaction with AMPK and to determine if it acts as a direct allosteric activator or through a metabolic intermediate.
-
In vivo efficacy studies: Preclinical studies in animal models of cancer and metabolic diseases are necessary to evaluate the therapeutic potential of this compound.
-
Pharmacokinetic and toxicological profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential before it can be considered for clinical development.
-
Development of optimized synthesis protocols: The development of a scalable and efficient synthesis will be crucial for producing the quantities of material needed for extensive preclinical and potential clinical studies.
Conclusion
This compound, a metabolite of the life-saving drug temozolomide, has emerged as a compound of significant scientific interest in its own right. Its connection to the pivotal energy-regulating enzyme AMPK provides a strong rationale for its further investigation as a potential therapeutic agent for a range of diseases, from cancer to metabolic disorders. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, highlighting the key areas where further research is needed to fully unlock its therapeutic potential. The journey of this molecule, from a seemingly inert byproduct to a promising bioactive compound, underscores the importance of thorough investigation in the field of drug discovery and development.
References
An In-Depth Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (C6H9N5O2): A Key Metabolite with Dual Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization. The core of this document focuses on its dual role as a critical metabolite of the chemotherapeutic agent temozolomide and as a modulator of cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK).
Introduction: A Molecule at the Crossroads of Cancer and Metabolism
This compound, with the chemical formula C6H9N5O2, is a heterocyclic compound featuring a substituted imidazole ring.[1][2] Initially identified as a stable metabolite of the alkylating agent temozolomide, used in the treatment of glioblastoma multiforme, its biological significance has expanded beyond being a mere byproduct of drug metabolism.[3][4] Emerging research has highlighted its intrinsic biological activity, particularly its ability to influence cellular energy pathways.[2] This dual identity places it at an interesting nexus of oncology and metabolic diseases, making it a compelling subject for further investigation in drug discovery and development.[1][2]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from assay design to formulation.
Molecular Structure and Formula
The molecular formula of this compound is C6H9N5O2 , corresponding to a molecular weight of approximately 183.17 g/mol .[3][5] The structure consists of a five-membered imidazole ring with an amino group at position 5, a carboxamide group at position 4, and a methyl-substituted carboxamide group at the N1 position of the imidazole ring.
Caption: 2D structure of this compound.
Physicochemical Data
While specific experimental data for this compound is not extensively published, data for the closely related metabolite, 5-aminoimidazole-4-carboxamide (AICA), provides some context.
| Property | Value (or predicted) | Reference |
| Molecular Formula | C6H9N5O2 | [5] |
| Molecular Weight | 183.17 g/mol | [5] |
| CAS Number | 188612-53-5 | [6] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 250-252 °C (dec.) (for AICA hydrochloride) | |
| Solubility | Soluble in Water (50 mg/mL for AICA hydrochloride) | |
| pKa | 11.97 ± 0.10 (Predicted for AICA) | [7] |
Synthesis and Characterization
The synthesis of imidazole derivatives is a well-established area of organic chemistry. While a specific, detailed industrial production method for this compound is not widely documented, laboratory-scale synthesis can be approached through established routes for similar imidazole-based structures.[4]
General Synthetic Approach
A common strategy for the synthesis of substituted imidazoles involves the cyclization of appropriate acyclic precursors. For 5-amino-4-cyanoimidazoles, a frequently employed starting material is diaminomaleonitrile (DAMN).[8] The synthesis of the target molecule can be envisioned through a multi-step process.
Caption: Generalized synthetic workflow for imidazole-based compounds.
Characterization Techniques
Confirmation of the molecular structure and purity of synthesized this compound relies on a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. For imidazole derivatives, characteristic chemical shifts for the ring protons and carbons are expected.[9][10][11] The presence and location of the amino, methyl, and carboxamide groups can be confirmed by their respective signals and coupling patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[6] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, further corroborating the proposed structure.[1][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide carbonyls, and C=N and C=C stretching of the imidazole ring would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound and for its quantification in various matrices.[13] A validated UPLC-MS/MS method has been developed for the simultaneous quantification of temozolomide and its metabolites, including 5-aminoimidazole-4-carboxamide, in biological samples.[1][14]
Biological Significance and Mechanism of Action
The biological relevance of this compound stems from two key areas: its role in the anticancer activity of temozolomide and its independent action as a modulator of cellular metabolism.
Metabolite of Temozolomide
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC).[3] MTIC is an alkylating agent that methylates DNA, leading to cytotoxicity in cancer cells.[4] this compound is a stable metabolite formed during this degradation pathway.[3] Understanding the pharmacokinetics and biodistribution of this metabolite is crucial for optimizing temozolomide therapy and for developing strategies to overcome drug resistance.[1]
Caption: Metabolic pathway of Temozolomide.
Activation of AMP-Activated Protein Kinase (AMPK)
Independent of its role as a temozolomide metabolite, this compound has been shown to activate AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[2] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., protein and fatty acid synthesis) and the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).[15] This positions the compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[2]
Caption: AMPK activation pathway and downstream effects.
Key Experimental Protocols
For researchers investigating this compound, several key experimental protocols are essential. The following provides a detailed, step-by-step methodology for two fundamental assays.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[16][17][18]
Objective: To determine the effect of this compound on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell line (e.g., U87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: Detection of AMPK Activation by Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[15][19][20] This protocol focuses on detecting the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.[21]
Objective: To determine if this compound induces the phosphorylation of AMPK in a cellular model.
Materials:
-
Cell line of interest (e.g., a cancer cell line or a metabolically active cell line)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities and express the level of phospho-AMPK as a ratio to total AMPK.
Conclusion and Future Perspectives
This compound is a molecule with a compelling dual role in pharmacology. As a key metabolite of temozolomide, its study is essential for a deeper understanding of the efficacy and resistance mechanisms of this important chemotherapeutic agent. Furthermore, its ability to activate AMPK opens up exciting possibilities for its investigation in the context of metabolic diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted nature of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with the AMPK complex, exploring its therapeutic potential in preclinical models of metabolic disease, and further investigating its contribution to the overall pharmacological profile of temozolomide.
References
- 1. A Validated UPLC-MS/MS Method for Monitoring Temozolomide and Perillyl Alcohol Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 188612-53-5 [smolecule.com]
- 3. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS Number 188612-53-5 [klivon.com]
- 7. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 188612-53-5|this compound|BLD Pharm [bldpharm.com]
- 14. Determination of temozolomide and its metabolite 5-aminoimidazole-4-carboxamide in plasma using UPLC-MS/MS: Implications for therapeutic drug monitoring with high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a key metabolite of the antineoplastic agent temozolomide.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the methodologies and interpretive logic essential for researchers in drug development and medicinal chemistry. We will delve into the principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), present detailed experimental protocols, and provide an in-depth analysis of the spectroscopic data. While the specific raw data for the title compound is not publicly available, we will utilize data from a closely related analogue, 5-amino-1H-imidazole-4-carboxamide, to illustrate the analytical workflow and principles of spectral interpretation. This approach ensures a robust educational and practical resource for professionals in the field.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₉N₅O₂ and a molecular weight of 183.17 g/mol , holds a significant position in pharmaceutical research.[1] It is recognized as a metabolite of temozolomide, a crucial alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme.[1] Understanding the structure and properties of this metabolite is paramount for elucidating the metabolic pathways, pharmacokinetics, and overall efficacy of temozolomide.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of such pharmaceutical compounds. This guide will provide the foundational knowledge and practical considerations for applying these techniques to the analysis of this compound and related compounds.
Fundamental Principles of Spectroscopic Analysis
A thorough understanding of the underlying principles of NMR and MS is critical for designing experiments and interpreting data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).
The core principle of NMR involves placing a sample in a strong magnetic field, which causes the magnetic moments of the nuclei to align with the field in discrete energy levels. The application of a radiofrequency pulse excites these nuclei to a higher energy state. As they relax back to their ground state, they emit a signal that is detected and transformed into an NMR spectrum. Key parameters in an NMR spectrum include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is indicative of the electronic environment of the nucleus.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of atoms.
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
The process involves:
-
Ionization: The sample is converted into gaseous ions. Various ionization techniques are available, chosen based on the analyte's properties. Common methods include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
The resulting mass spectrum is a plot of ion intensity versus m/z.
Experimental Protocols
The following protocols are standardized procedures for acquiring high-quality NMR and MS data.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Ensure complete dissolution to obtain a homogeneous solution.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire the ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Proton decoupling is commonly used to simplify the spectrum and enhance sensitivity.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).
-
The choice of solvent depends on the ionization technique. For ESI, polar solvents are preferred.
-
-
Data Acquisition (Illustrative Example with ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve stable ionization and maximum signal intensity.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Spectroscopic Data and Interpretation
As previously stated, obtaining the specific NMR and MS data for this compound from public domains is challenging. Therefore, we will present and interpret the spectroscopic data for a closely related and structurally significant precursor, 5-amino-1H-imidazole-4-carboxamide (AICA) , to demonstrate the analytical process.
Structure of 5-amino-1H-imidazole-4-carboxamide (AICA)
Caption: Molecular structure of 5-amino-1H-imidazole-4-carboxamide (AICA).
Predicted ¹H NMR Spectrum of AICA
The following table summarizes the predicted ¹H NMR chemical shifts for AICA. These predictions are based on established chemical shift databases and the analysis of similar structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (imidazole ring) | ~7.5 | Singlet | 1H |
| NH (imidazole ring) | ~11.0 | Broad Singlet | 1H |
| NH₂ (at C5) | ~6.0 | Broad Singlet | 2H |
| NH₂ (carboxamide) | ~7.0 and ~7.2 | Two Broad Singlets | 2H |
Interpretation:
-
The proton at the C2 position of the imidazole ring is expected to appear as a singlet in the aromatic region.
-
The NH proton of the imidazole ring will likely be a broad singlet at a downfield chemical shift due to its acidic nature.
-
The two amino groups will each present as broad singlets, with the carboxamide protons potentially showing distinct signals due to restricted rotation around the C-N bond.
Predicted ¹³C NMR Spectrum of AICA
The predicted ¹³C NMR chemical shifts for AICA are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~135 |
| C4 | ~120 |
| C5 | ~145 |
| C=O (carboxamide) | ~165 |
Interpretation:
-
The chemical shifts of the imidazole ring carbons are characteristic of this heterocyclic system.
-
The C5 carbon, being attached to an amino group, is expected to be the most deshielded among the ring carbons.
-
The carbonyl carbon of the carboxamide group will appear at a significantly downfield chemical shift.
Mass Spectrum of AICA
The mass spectrum of AICA would be expected to show a prominent molecular ion peak.
| Ion | m/z (calculated) |
| [M+H]⁺ | 127.06 |
| [M]⁺˙ | 126.05 |
Interpretation:
-
In ESI-MS, the protonated molecule [M+H]⁺ at m/z 127.06 would be the expected base peak in the positive ion mode.
-
In EI-MS, the molecular ion [M]⁺˙ at m/z 126.05 would be observed.
-
Fragmentation of the molecular ion could involve the loss of small neutral molecules such as NH₃, CO, and HCN, providing further structural information.
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a compound like this compound is depicted in the following workflow diagram.
References
An In-Depth Technical Guide to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: A Key Metabolite and Bioactive Molecule
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmacology and biochemical research, the exploration of metabolic pathways and their intermediates has become a cornerstone of drug discovery and development. This guide focuses on a molecule of significant interest: 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. While its name may be intricate, its roles in cancer chemotherapy and cellular energy regulation are profound. As a primary metabolite of the widely used alkylating agent temozolomide, this compound is intrinsically linked to the efficacy and mechanism of this crucial cancer treatment. Furthermore, its independent bioactivity as an activator of AMP-activated protein kinase (AMPK) opens avenues for its investigation in metabolic disorders such as diabetes.
This document, intended for the discerning researcher and drug development professional, moves beyond a cursory overview. It is structured to provide a comprehensive technical understanding, grounded in scientific literature and presented with the practical insights of a seasoned application scientist. We will delve into its chemical identity, explore its synthesis, dissect its multifaceted mechanism of action, and provide actionable experimental protocols for its study. Our objective is to equip you with the knowledge and methodologies necessary to confidently and effectively incorporate the study of this compound into your research endeavors.
Nomenclature and Chemical Identity: Establishing a Common Language
Clarity in scientific communication begins with precise nomenclature. This compound is known by several synonyms in the literature and commercial databases. A comprehensive understanding of these alternatives is crucial for exhaustive literature searches and accurate material sourcing.
Table 1: Synonyms and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide |
| CAS Number | 188612-53-5[1][2][3][4] |
| Molecular Formula | C₆H₉N₅O₂ |
| Molecular Weight | 183.17 g/mol |
| Common Synonyms | This compound |
| Temozolomide Impurity 3 |
The Genesis of a Key Metabolite: Synthesis and Chemical Properties
While this compound is commercially available from various suppliers, an understanding of its synthesis is valuable for specialized applications, such as isotopic labeling studies. The laboratory-scale synthesis generally involves the use of diaminomaleonitrile as a key starting material.
Proposed Synthesis Pathway
The following represents a plausible synthetic route based on established principles of imidazole synthesis.
Caption: Proposed synthesis of this compound.
Detailed Protocol: A Proposed Laboratory Synthesis
Caution: This proposed protocol should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
-
Step 1: Reaction of Diaminomaleonitrile with Methyl Isocyanate.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diaminomaleonitrile in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of methyl isocyanate, dissolved in the same solvent, via the dropping funnel.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the intermediate product.
-
-
Step 2: Cyclization to form the Imidazole Ring.
-
To the crude intermediate from Step 1, add an excess of formamide.
-
Heat the reaction mixture to 150-180°C for several hours. The high temperature facilitates the cyclization and formation of the imidazole ring.
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture can be poured into water to precipitate the crude product.
-
The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Justification of Experimental Choices: The use of an aprotic solvent in the first step is crucial to prevent the reaction of the highly reactive isocyanate with water. The stepwise addition at low temperature helps to control the exothermicity of the reaction. The use of formamide in the second step is a classic method for constructing the imidazole ring from a 1,2-diamino precursor.
Dual Mechanisms of Action: A Tale of Two Pathways
The biological significance of this compound stems from its involvement in two distinct, yet impactful, cellular pathways.
The Temozolomide Connection: A Critical Role in DNA Alkylation
This compound is a stable metabolite of the chemotherapeutic drug temozolomide. Under physiological conditions, temozolomide undergoes spontaneous, non-enzymatic hydrolysis to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is unstable and quickly decomposes to form the methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC), which is structurally very similar to our compound of interest. It is the methyldiazonium cation that is the ultimate alkylating species, transferring a methyl group to the DNA, primarily at the O6 and N7 positions of guanine. This methylation leads to DNA damage and triggers apoptosis in cancer cells. The formation of this compound is a consequence of this metabolic cascade.
Caption: Metabolic activation of Temozolomide and the role of its metabolite.
A Direct Bioactivity: Activation of AMP-activated Protein Kinase (AMPK)
Independent of its role as a temozolomide metabolite, this compound has been shown to be a direct activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. When activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) and Unc-51 like autophagy activating kinase 1 (ULK1).
-
Phosphorylation of ACC: AMPK phosphorylates and inactivates ACC, an enzyme essential for fatty acid synthesis.[5][6] This inhibition of fatty acid synthesis conserves energy and shifts metabolism towards fatty acid oxidation.
-
Phosphorylation of ULK1: AMPK can directly phosphorylate ULK1, a key initiator of autophagy.[7][8][9][10] Autophagy is a cellular recycling process that degrades damaged organelles and proteins to provide building blocks and energy during times of stress.
Caption: AMPK signaling cascade activated by this compound.
Experimental Protocols: A Practical Guide for the Laboratory
To facilitate the study of this compound, this section provides detailed, step-by-step protocols for key experiments.
Analysis of AMPK Activation by Western Blotting
This protocol outlines the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) as markers of AMPK activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Quantification by UPLC-MS/MS: A High-Sensitivity Approach
This protocol provides a framework for the sensitive detection and quantification of this compound in biological samples.
Instrumentation and Reagents:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
Protocol:
-
Sample Preparation:
-
For cell culture media or plasma, perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase conditions.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample onto the UPLC-MS/MS system.
-
Develop a gradient elution method to achieve chromatographic separation.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific transitions of the analyte and internal standard using the analytical standard.
-
Set up a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of the analytical standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Justification of Experimental Choices: The use of a C18 column provides good retention for this relatively polar molecule. The addition of formic acid to the mobile phase aids in the ionization of the analyte for mass spectrometric detection. Protein precipitation is a simple and effective method for removing the bulk of interfering macromolecules from biological samples. The use of an internal standard is critical for accurate quantification as it corrects for variations in sample preparation and instrument response.
Conclusion and Future Directions
This compound stands at the intersection of cancer chemotherapy and metabolic regulation. As a key metabolite of temozolomide, its quantification can provide valuable insights into the pharmacokinetics and pharmacodynamics of this important drug. Furthermore, its intrinsic activity as an AMPK activator warrants further investigation for its potential therapeutic applications in metabolic diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this intriguing molecule. Future research should focus on elucidating the full spectrum of its downstream signaling targets, its potential off-target effects, and its efficacy in preclinical models of metabolic disease. A deeper understanding of this compound will undoubtedly contribute to the advancement of both oncology and metabolic research.
References
- 1. americanelements.com [americanelements.com]
- 2. 188612-53-5|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. The effect of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) on fatty acid oxidation in hepatocytes isolated from neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK-dependent phosphorylation of ULK1 induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redefining the role of AMPK in autophagy and the energy stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK-dependent phosphorylation of ULK1 regulates ATG9 localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Methods for synthesizing 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in the lab
Exploring Synthesis Pathways
I'm currently immersed in Google searches, diligently gathering data on synthesizing 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. I'm prioritizing established lab methods, starting materials, reaction specifics, and purification. I'm also digging into the chemical space around the target molecule.
Charting Synthetic Strategies
I've expanded my research to incorporate a deep dive into the chemical properties, applications, and safety data of this compound. This is essential for interpreting the potential side reactions and experimental choices. I'm now actively analyzing the search results, identifying the most reliable synthetic routes. My next steps involve designing detailed experimental protocols and visually mapping the synthesis with Graphviz diagrams.
Designing the Application Note
I'm now starting to craft the framework for the application note. I've begun structuring it with an introduction, focusing on the compound's relevance and the selected synthetic paths. I will include detailed experimental protocols, complete with reagent quantities and purification methods. I am also working on visually representing the synthetic workflows using Graphviz diagrams and providing tables to compare data. The next phase will involve writing the main content, integrating the protocols, diagrams, and tables, and providing commentary on key steps, troubleshooting, and safety.
Acquiring Key Data
I've successfully identified the chemical formula, molecular weight, and CAS number for 5-Amino-N1-methyl-1H-imidazole. This initial data point represents a solid foundation upon which I can now begin to build a complete profile and continue exploring the necessary aspects.
Refining the Search
I've expanded my focus to include this compound. While I secured the chemical formula, molecular weight, and CAS number, I'm now hunting for detailed synthetic protocols. Though some papers detail similar imidazole syntheses, none explicitly outline the target molecule's creation. The connection to temozolomide metabolism also appears, so now I am focusing on detailed application notes and protocols to develop the requested content.
Discovering Key Terminology
I've just found a valuable PubMed abstract! It's titled "Antitumor Imidazotetrazines. 35. New Synthetic Routes to the Antitumor Drug Temozolomide" and, incredibly, it directly mentions the target molecule as "5-amino-1-(N-methylcarbamoyl)"! This seems significant!
Identifying Synthetic Routes
I've learned that "5-amino-1-(N-methylcarbamoyl) imidazole-4-carboxamide (6)" is a critical intermediate. It can be made from "5-aminoimidazole-4-carboxamide (13)" and either methyl isocyanate or N-methylcarbamoyl chloride. I also found that 5-amino-1H-imidazole-4-carboxamide can be made from diaminomaleonitrile. While this clarifies reactants and products, the exact experimental steps remain elusive. Solvents, times, temperatures, concentrations, and yields are still unknown, so I need to dig deeper.
Refining the Synthesis Route
The "J. Org. Chem. 1997" paper has been extremely valuable, confirming the proposed synthesis of the key intermediate. My analysis now focuses on adapting their procedure for my specific needs. I am examining reaction conditions for improved yield and exploring alternative purification methods for scale-up.
Gathering Experimental Details
I've made significant progress by confirming the critical synthesis step outlined in the "J. Org. Chem. 1997" paper. The paper confirms the reaction between 5-aminoimidazole-4-carboxamide and methyl isocyanate or N-methylcarbamoyl chloride. However, I now need to get the precise experimental details, including reaction times, temperatures, and purification methods. I am now focused on locating and extracting this crucial data for the proposed user protocols.
Analyzing Synthetic Routes
I've located the crucial reference paper, "Antitumor Imidazotetrazines..." from the Journal of Organic Chemistry in 1997. Now I've zeroed in on the experimental procedures for synthesizing the target compound. I have now identified two specific methods to make 5-
Reviewing Synthesis Protocols
I've pinpointed two specific methods for synthesizing the target compound, now I've delved into the specifics of each. Method one utilizes methyl isocyanate, while the second employs N-methylcarbamoyl chloride; both reactions require triethylamine in acetonitrile. This reveals the reagents, conditions, and workup procedures. However, I still need more information about the synthesis of the starting material.
Gathering Supplemental Details
I've reviewed the synthesis protocols. I am now focused on finding additional information about the synthesis of the starting material. I've also noted that characterization data and safety information for reagents are needed. My next step is searching for these to complete the guide for researchers. Specifically, I'm hoping to clarify the reported use of diaminomaleonitrile for the starting material. This could be useful if provided.
Application Notes and Protocols for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in Oncological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in cancer research. This document offers in-depth scientific context, detailed experimental protocols, and data interpretation guidelines to facilitate the investigation of this compound's therapeutic potential.
Introduction: Unveiling the Therapeutic Promise of a Temozolomide Metabolite
This compound is primarily recognized as a metabolite of the alkylating agent temozolomide, a cornerstone in the treatment of glioblastoma and other malignant brain tumors[1][2][3]. While temozolomide's cytotoxic effects are largely attributed to its ability to methylate DNA, leading to irreparable DNA damage and subsequent cell death, the biological activities of its metabolites are of significant interest in understanding the complete pharmacological profile of the parent drug and for exploring new therapeutic avenues[1][2].
Beyond its role as a metabolite, emerging evidence suggests that this compound may possess intrinsic biological activity. Notably, it has been shown to influence the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis[1][2]. Dysregulation of cellular metabolism is a hallmark of cancer, making the AMPK pathway a compelling target for therapeutic intervention. The activation of AMPK can lead to the inhibition of anabolic pathways essential for tumor growth and the promotion of catabolic pathways that can induce cellular stress and apoptosis[1][2].
This guide will provide a detailed exploration of the methodologies to investigate the anti-cancer properties of this compound, focusing on its effects on cancer cell viability, the induction of apoptosis, and its impact on the AMPK signaling cascade.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₅O₂ | [1][4] |
| Molecular Weight | 183.17 g/mol | [1][4] |
| CAS Number | 188612-53-5 | [2][4][5][6] |
| Appearance | Off-white solid | [2] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in DMSO, Methanol, Water | [7] |
Stock Solution Preparation:
For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO). For instance, a 10 mM stock solution can be prepared by dissolving 1.8317 mg of the compound in 1 mL of DMSO. This stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Mechanism of Action: A Dual Threat to Cancer Cells
The anti-cancer potential of this compound appears to be multifaceted, stemming from its role as a temozolomide metabolite and its independent activity as an AMPK activator.
Contribution to Temozolomide's Cytotoxicity
As a metabolite of temozolomide, this compound is an integral part of the chemical cascade that leads to the generation of the active DNA methylating species. The spontaneous conversion of temozolomide at physiological pH to its active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), also yields 5-aminoimidazole-4-carboxamide (AIC), a related compound[2]. While MTIC is the primary cytotoxic agent, the complete metabolic profile, including this compound, contributes to the overall therapeutic effect and potential side effects[2].
AMPK Pathway Activation: A Metabolic On/Off Switch
Independent of its role as a metabolite, this compound has been reported to activate AMPK[1][2]. In cancer cells, which often exhibit heightened metabolic activity, the activation of AMPK can have profound anti-proliferative effects. Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic processes such as protein and lipid synthesis, while simultaneously stimulating catabolic pathways like fatty acid oxidation to restore cellular energy balance. The net effect is a reduction in cellular proliferation and, in many cases, the induction of apoptosis.
Figure 1: Simplified schematic of the AMPK signaling pathway modulated by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the anti-cancer effects of this compound in a laboratory setting. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, melanoma)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. 5-(Amino-1-(N-methyl Carbamoyl) | 188612-53-5 [chemicalbook.com]
- 4. This compound | CAS Number 188612-53-5 [klivon.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. This compound, CAS [[188612-53-5]] | BIOZOL [biozol.de]
- 7. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]
The Role of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a compound of increasing interest in the study of metabolic diseases. While primarily recognized as a metabolite of the chemotherapeutic agent temozolomide, its structural and functional characteristics suggest a potential role in modulating cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] This guide will delve into its mechanism of action, provide detailed protocols for its application in metabolic research, and offer insights for drug development professionals.
Introduction: From Oncology to Metabolic Regulation
This compound (CAS 188612-53-5) is a heterocyclic compound that has emerged from the field of oncology as a metabolite of temozolomide, an alkylating agent used in the treatment of glioblastoma.[1][2] Temozolomide undergoes spontaneous hydrolysis at physiological pH to form the active metabolite 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC) and this compound.[1] While its primary context has been in understanding the pharmacokinetics of temozolomide, recent attention has shifted towards its independent biological activities, particularly its potential to influence metabolic pathways.[1][2]
The scientific intrigue surrounding this molecule lies in its purported ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[1][2] Activation of AMPK can lead to beneficial metabolic effects such as enhanced glucose uptake and increased fatty acid oxidation.[1][3] This positions this compound as a molecule of interest for investigating therapeutic strategies for metabolic disorders like diabetes and obesity.[2][3]
It is crucial to distinguish this compound from the more extensively studied AMPK activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).[4] While both are thought to exert their effects through the AMPK pathway, they are distinct chemical entities. AICAR is a cell-permeable nucleoside that is intracellularly phosphorylated to ZMP, an AMP analog that allosterically activates AMPK.[5][6] The precise mechanism by which this compound activates AMPK is still under investigation, but it is hypothesized to involve similar interactions with the AMPK signaling cascade.
Mechanism of Action: The AMPK Signaling Nexus
The primary proposed mechanism of action for this compound in the context of metabolic disease is the activation of the AMPK signaling pathway.[1][2] AMPK acts as a cellular energy sensor, being activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK initiates a cascade of events aimed at restoring energy homeostasis by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.
Key downstream effects of AMPK activation include:
-
Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the plasma membrane in skeletal muscle and adipose tissue, enhancing glucose uptake from the bloodstream.[6][7]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased levels of malonyl-CoA.[7] This relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased transport of fatty acids into the mitochondria for oxidation.[7]
-
Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[4]
-
Modulation of Lipid Metabolism: AMPK activation can lead to a decrease in plasma triglycerides by promoting fatty acid oxidation at the expense of esterification.[8]
The following diagram illustrates the central role of AMPK in cellular metabolism and the proposed point of intervention for this compound.
Caption: Proposed activation of the AMPK pathway by this compound.
Experimental Protocols and Methodologies
The following protocols are designed as a starting point for investigating the metabolic effects of this compound. These are based on established methodologies for studying AMPK activators like AICAR and should be optimized for the specific experimental system.
In Vitro Studies: Cell Culture Models
Objective: To assess the direct effects of this compound on cellular metabolism in relevant cell lines.
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Relevance to Metabolic Disease |
| HepG2 | Human Liver | Studies on gluconeogenesis and lipid metabolism. |
| C2C12 | Mouse Myoblast | Differentiated into myotubes for glucose uptake and fatty acid oxidation assays. |
| 3T3-L1 | Mouse Adipocyte | Studies on adipogenesis, lipolysis, and glucose uptake. |
| J774.A1 | Mouse Macrophage | Investigating anti-inflammatory effects and metabolic reprogramming.[9] |
Protocol 1: Assessment of AMPK Activation by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Starve cells in serum-free media for 2-4 hours prior to treatment. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 mM) for a specified time (e.g., 30, 60, 120 minutes). Include a positive control (e.g., 2 mM AICAR) and a vehicle control (e.g., saline or DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and express the results as the ratio of phospho-AMPK to total AMPK.
Protocol 2: Glucose Uptake Assay
-
Cell Differentiation (for C2C12 and 3T3-L1): Differentiate myoblasts into myotubes or pre-adipocytes into adipocytes according to standard protocols.
-
Treatment: Treat differentiated cells with this compound as described in Protocol 1.
-
Glucose Uptake Measurement: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for 10-15 minutes.
-
Lysis and Scintillation Counting: Wash cells with ice-cold PBS to stop the uptake. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Normalization: Normalize glucose uptake to the total protein content of each well.
In Vivo Studies: Animal Models
Objective: To evaluate the systemic metabolic effects of this compound in relevant animal models of metabolic disease.
Recommended Animal Models:
| Animal Model | Key Features | Application |
| High-Fat Diet-Induced Obese Mice/Rats | Insulin resistance, hyperlipidemia, hepatic steatosis. | To assess effects on insulin sensitivity, glucose tolerance, and lipid profiles.[8][10] |
| db/db or ob/ob Mice | Genetically diabetic and obese. | To study effects in a model of severe type 2 diabetes. |
| C57BL/6 Mice | Common background strain for metabolic studies. | Used for baseline metabolic phenotyping and acute response studies.[11] |
Protocol 3: Acute In Vivo Administration and Tissue Analysis
-
Animal Acclimatization: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week.[11]
-
Compound Administration: Administer this compound via intraperitoneal (IP) injection or oral gavage. A starting dose of 250-500 mg/kg body weight can be used, based on typical dosages for AICAR in vivo studies.[8][11] Include a vehicle-treated control group.
-
Blood and Tissue Collection: Collect blood samples at various time points post-injection (e.g., 30, 60, 120 minutes) for analysis of plasma glucose, insulin, and lipids.[10] At the end of the experiment, euthanize the animals and rapidly collect and freeze tissues (liver, skeletal muscle, adipose tissue) in liquid nitrogen for subsequent analysis.[8]
-
Metabolite Extraction from Tissues: Homogenize frozen tissue in 80% methanol. Centrifuge to precipitate proteins and collect the supernatant containing polar metabolites. Dry the supernatant and resuspend for LC-MS/MS analysis.[11]
-
Analysis: Perform western blotting for AMPK activation in tissue lysates (as in Protocol 1). Measure tissue triglyceride content and glycogen levels. Analyze plasma parameters using commercially available kits.
The following workflow outlines a typical in vivo study design.
References
- 1. This compound Supplier [benchchem.com]
- 2. Buy this compound | 188612-53-5 [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 5. AICA ribonucleotide - Wikipedia [en.wikipedia.org]
- 6. bc9.co [bc9.co]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Metabolic preconditioning of cells with AICAR-riboside: improved cryopreservation and cell-type specific impacts on energetics and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. benchchem.com [benchchem.com]
Mastering the Preparation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide for Cellular Assays: A Detailed Methodological Guide
This comprehensive application note provides a detailed protocol for the dissolution of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a key metabolite of the chemotherapeutic agent temozolomide, for use in cell culture applications.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for preparing this compound for in vitro studies. By elucidating the rationale behind each step, this document aims to empower users to achieve consistent experimental outcomes while maintaining the integrity of their cellular models.
Introduction: Understanding the Compound and the Challenge
This compound (molecular formula: C₆H₉N₅O₂, molecular weight: 183.17 g/mol ) is a critical molecule in the study of temozolomide's mechanism of action and resistance.[1] Accurate and consistent preparation of this compound for cell-based assays is paramount to obtaining meaningful biological data. The primary challenge in working with many small molecules, including this imidazole derivative, is achieving complete dissolution while minimizing solvent-induced cytotoxicity. This protocol addresses this challenge by leveraging established best practices and knowledge of related compounds to provide a robust dissolution procedure.
Physicochemical Properties and Solvent Selection Rationale
While specific solubility data for this compound is not extensively published, valuable insights can be drawn from its parent compound, temozolomide, and structurally similar molecules. Temozolomide is routinely dissolved in dimethyl sulfoxide (DMSO) for cell culture experiments, with reported solubilities ranging from 9.7 mg/mL to 39 mg/mL (50–200 mM). Furthermore, a related compound, 5-Amino-4-imidazolecarboxamide, is known to be soluble in DMSO, methanol, and water.[2]
Based on this information, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds and is a standard solvent in cell culture applications. However, it is crucial to acknowledge that DMSO can exert biological effects on cells, and its final concentration in the culture medium must be carefully controlled to minimize these off-target effects.
Critical Consideration: DMSO-Induced Cellular Effects
High concentrations of DMSO can be cytotoxic and may influence cellular processes such as proliferation, differentiation, and gene expression. Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) , with many sensitive cell lines requiring a concentration of 0.1% (v/v) or lower . To ensure the validity of experimental results, a vehicle control (culture medium containing the same final concentration of DMSO as the experimental wells) must always be included in the experimental design.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a convenient starting concentration for a wide array of in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Analytical balance
Step-by-Step Procedure:
-
Pre-handling of the Compound: Before opening the vial, gently tap it on a hard surface to ensure that all the powder has settled at the bottom. This minimizes the loss of the compound.
-
Calculating the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Mass (mg) = 0.010 mol/L x 0.001 L x 183.17 g/mol x 1000 mg/g = 1.8317 mg
-
Weighing the Compound: Accurately weigh out approximately 1.83 mg of this compound and transfer it to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from potential light degradation.
-
Adding the Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute or until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be employed.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.2 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage Recommendations:
| Solution Type | Storage Temperature | Shelf Life |
| 10 mM Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (protect from light) |
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final experimental concentrations.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipette tips
Step-by-Step Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is highly recommended to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution.
-
Intermediate Dilution (e.g., 1 mM): Dilute 10 µL of the 10 mM stock solution into 90 µL of pre-warmed cell culture medium.
-
Final Working Solution (e.g., 100 µM): Further dilute the intermediate solution into the final volume of cell culture medium required for your experiment.
-
-
Direct Dilution (for lower concentrations): Alternatively, for lower final concentrations, the stock solution can be added directly to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the tube to prevent precipitation of the compound.
-
Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it remains within the acceptable, non-toxic range for your specific cell line.
% DMSO = (Volume of DMSO stock added / Total volume of working solution) x 100
Troubleshooting Common Issues
-
Precipitation upon Dilution in Aqueous Media: This phenomenon, often termed "crashing out," can occur when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:
-
Ensure the cell culture medium is pre-warmed to 37°C.
-
Add the DMSO stock solution dropwise to the medium while continuously and gently mixing.
-
Consider preparing an intermediate dilution in a small volume of medium before adding it to the final volume.
-
-
Compound Inactivity or Inconsistent Results:
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Protect the stock solution and working solutions from light.
-
Ensure the anhydrous nature of the DMSO used for the initial stock preparation.
-
Visualizing the Workflow
Caption: Workflow for preparing stock and working solutions.
The Imperative of Controls in Experimental Design
Caption: Relationship between experimental and control groups.
The inclusion of appropriate controls is fundamental to the integrity of any cell-based assay.
-
Untreated Control: Cells cultured in medium alone. This group serves as the baseline for normal cell behavior and health.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the compound treatment. This control is essential for distinguishing the effects of the compound from any potential effects of the solvent.
By comparing the results of the treated group to the vehicle control, researchers can confidently attribute any observed biological changes to the activity of this compound.
References
Application Notes & Protocols: A Guide to Preclinical Evaluation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Novel Imidazole-Based Investigational Compound
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is a heterocyclic compound featuring an imidazole ring, a structure that is a cornerstone in numerous pharmacologically active agents due to its versatile chemical properties.[1][2] This compound is documented as a metabolite of the chemotherapeutic agent temozolomide.[3][4] Furthermore, it has been identified as an activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, suggesting its potential therapeutic relevance in metabolic disorders like diabetes or in oncology.[3][4]
Given the compound's imidazole core and its role in cellular metabolic pathways, a logical starting point for in vivo investigation is its effect on processes where cellular energy and inflammatory responses are intertwined.[1][5] Chronic inflammation is a key pathological feature of numerous diseases, and agents that can modulate inflammatory signaling are of high therapeutic interest.[5][6]
This guide provides a structured framework for the preclinical evaluation of this compound (hereinafter referred to as "the compound") in rodent models. It outlines a logical progression from fundamental pharmacokinetic and safety assessments to robust efficacy testing in a well-established model of systemic inflammation. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and translational relevance.[7][8]
Part 1: Foundational In Vivo Characterization: Pharmacokinetics & Acute Toxicity
Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary safety profile.[9][10] These initial studies are fundamental for selecting appropriate dose levels and schedules for subsequent efficacy models.[11][12]
Rationale for Initial Studies
-
Pharmacokinetics (PK): A PK study determines key parameters such as bioavailability, plasma half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[10][13] This information is critical for designing a dosing regimen that ensures adequate target exposure in efficacy studies.[9] Mouse models are frequently used for initial PK screening due to their small size, rapid breeding, and the availability of extensive genetic information.[13]
-
Acute Toxicity: An acute toxicity study identifies the dose at which a compound produces overt signs of toxicity or mortality after a single administration.[14] This is crucial for establishing a safe dose range for further experiments and is a regulatory requirement. The Fixed Dose Procedure (OECD Guideline 420) is a modern approach that minimizes animal use while providing essential safety data.[15][16][17]
Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
This protocol describes a sparse sampling method, which is common when limited blood volumes can be collected from a single animal at multiple time points.[9]
Objective: To determine the plasma concentration-time profile of the compound after intravenous (IV) and oral (PO) administration.
Materials:
-
Healthy, 8-10 week old C57BL/6 mice (male or female, consistent across study)
-
The compound, analytical grade
-
Vehicle suitable for both IV and PO administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days prior to the study.[14]
-
Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. For IV, ensure the solution is sterile and particle-free.
-
Animal Dosing:
-
Fast animals for 4 hours prior to dosing (water ad libitum).
-
Divide mice into two main groups: IV and PO administration.
-
For each administration route, assign 3-4 mice per time point.
-
IV Group: Administer the compound via tail vein injection (e.g., 2 mg/kg).
-
PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) at designated time points. A typical schedule is:
-
IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hours.
-
PO: 15, 30 min, 1, 2, 4, 8, 24 hours.
-
-
Blood is collected via a suitable method (e.g., submandibular or saphenous vein). The terminal time point may use cardiac puncture under anesthesia.
-
-
Plasma Preparation: Immediately place blood into EDTA tubes, mix gently, and store on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma.
-
Bioanalysis: Analyze the plasma concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.
Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
Objective: To identify the dose level that causes evident toxicity but not mortality.
Procedure:
-
Animal Selection: Use healthy, young adult female rats (the preferred species) or mice.[18]
-
Sighting Study (Optional but recommended): A preliminary study with a single animal per dose step helps to approximate the toxic range.
-
Main Study:
-
Administer a starting dose (e.g., 300 mg/kg) to a group of 5 animals.
-
Outcome 1: If no signs of toxicity are observed, increase the dose to 2000 mg/kg in a new group of 5 animals.
-
Outcome 2: If signs of toxicity are observed, re-dose at the same level to confirm the finding.
-
Outcome 3: If mortality occurs, decrease the dose to a lower fixed level (e.g., 50 mg/kg) in a new group.
-
-
Observations: Observe animals closely for the first 4 hours, periodically for the first 24 hours, and then daily for a total of 14 days.[16] Record all signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and any instances of mortality.
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.
| Parameter | Description | Typical Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time at which Cmax is observed | h |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measured point | ng*h/mL |
| t½ | Elimination half-life | h |
| F% | Bioavailability (for PO dose) | % |
| Evident Toxicity Dose | The dose level that produces clear signs of toxicity without mortality | mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) | The highest dose at which no adverse effects are seen | mg/kg |
Part 2: Efficacy Evaluation in an Acute Inflammation Model
With foundational PK and safety data, the next logical step is to assess the compound's efficacy. The lipopolysaccharide (LPS)-induced systemic inflammation model is a robust, reproducible, and widely used model for evaluating novel anti-inflammatory agents.[19][20][21]
Rationale for Model Selection
LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful innate immune response by activating Toll-like receptor 4 (TLR4).[20] This activation leads to a systemic inflammatory cascade, including the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22][23] This model is highly relevant for screening compounds that may interfere with key inflammatory signaling pathways. Its acute nature allows for rapid assessment of a compound's potential.[23]
Diagram: Experimental Workflow for LPS-Induced Inflammation Model
Caption: Workflow for assessing anti-inflammatory efficacy.
Protocol: LPS-Induced Systemic Inflammation in Mice
Objective: To determine if pre-treatment with the compound can reduce the systemic production of pro-inflammatory cytokines following an LPS challenge.
Materials:
-
Healthy, 8-10 week old C57BL/6 mice
-
The compound
-
Vehicle control
-
Positive control (e.g., Dexamethasone, 1-5 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Compound (Low Dose) + LPS
-
Group 4: Compound (Mid Dose) + LPS
-
Group 5: Compound (High Dose) + LPS
-
Group 6: Dexamethasone + LPS
-
-
Compound Administration: Administer the compound or vehicle (e.g., via oral gavage) at the doses determined from PK and toxicity studies. The timing should be based on the Tmax from the PK study (e.g., 1 hour prior to LPS challenge).
-
Inflammation Induction: One hour after treatment, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.[19]
-
Monitoring: Observe animals for signs of sickness (piloerection, lethargy, huddling).
-
Sample Collection: At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), humanely euthanize the animals.[23]
-
Blood Processing: Collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to collect serum. Store at -80°C.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.
-
Statistical Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the Vehicle + LPS group.
Part 3: In Vivo Mechanism of Action (MoA) & Target Engagement
Efficacy data should be supported by evidence that the compound is engaging its intended target or pathway in the living animal.[24][25] This step connects the observed physiological effect (reduced inflammation) to a molecular mechanism, strengthening the therapeutic hypothesis.[26][27]
Rationale for MoA Studies
Since this compound is known to activate AMPK, a plausible anti-inflammatory mechanism involves the AMPK-mediated suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3][4] Verifying this in vivo involves measuring the activation state of AMPK and the expression of downstream inflammatory genes in relevant tissues.
Diagram: Hypothetical AMPK-Mediated Anti-Inflammatory Pathway
Caption: Proposed mechanism of action for the compound.
Protocol: Target Engagement & Biomarker Analysis in Tissue
Objective: To measure the effect of the compound on AMPK activation and downstream gene expression in tissues from the LPS challenge study.
Materials:
-
Tissues (liver, spleen) harvested from the efficacy study (Part 2.3) and snap-frozen in liquid nitrogen or stored in RNAlater.
-
Protein extraction buffers and protease/phosphatase inhibitors.
-
Antibodies for Western blot (anti-p-AMPK, anti-total-AMPK, anti-β-actin).
-
RNA extraction kits.
-
Reagents for cDNA synthesis and quantitative PCR (qPCR).
-
Primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Protein Extraction & Western Blot:
-
Homogenize frozen liver tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensity and express results as a ratio of p-AMPK to total AMPK.
-
-
RNA Extraction & qPCR:
-
Extract total RNA from spleen or liver tissue using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using specific primers for Tnf, Il6, and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the Vehicle + Saline control group.
-
-
Data Analysis: Compare treatment groups to the Vehicle + LPS group using a one-way ANOVA or t-test as appropriate. A successful outcome would show that the compound increases the p-AMPK/AMPK ratio and decreases the expression of Tnf and Il6 mRNA.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 188612-53-5 [smolecule.com]
- 4. This compound Supplier [benchchem.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology [en.htscience.com]
- 8. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Pk/bio-distribution | MuriGenics [murigenics.com]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. oecd.org [oecd.org]
- 16. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 23. inotiv.com [inotiv.com]
- 24. pelagobio.com [pelagobio.com]
- 25. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Target Engagement Assay Services [conceptlifesciences.com]
High-performance liquid chromatography (HPLC) analysis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
An Application Note for the HPLC Analysis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
A Robust HILIC-Based HPLC Method for the Quantification of a Polar Temozolomide Metabolite
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to its high polarity, this compound, a key metabolite of the chemotherapeutic agent temozolomide, exhibits poor retention on conventional reversed-phase columns. To overcome this analytical challenge, this guide details a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and sharp peak shapes. The protocol covers instrumentation, mobile phase and sample preparation, and comprehensive method validation parameters based on ICH guidelines. The scientific rationale behind the selection of the HILIC approach is discussed in detail, providing researchers and drug development professionals with a validated protocol ready for implementation in quality control and pharmacokinetic studies.
Introduction
This compound (Molecular Formula: C₆H₉N₅O₂) is a significant metabolite of temozolomide, an essential alkylating agent used in the treatment of brain tumors such as glioblastoma.[1][2] The accurate quantification of this metabolite is crucial for understanding the pharmacokinetics, efficacy, and metabolic pathways of temozolomide.
The chemical structure of the analyte, characterized by an imidazole ring with amino and dual carboxamide functional groups, confers a high degree of polarity.[1][3] This property presents a significant challenge for traditional reversed-phase (RP) HPLC methods. In RP-HPLC, highly polar analytes have weak interactions with the non-polar stationary phase (e.g., C18), leading to little or no retention and elution at or near the solvent front. Operating standard C18 columns under the required highly aqueous mobile phase conditions (<5% organic) can also lead to a phenomenon known as "phase collapse" or "pore dewetting," resulting in poor reproducibility and loss of retention.[4][5]
To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative.[6] HILIC utilizes a polar stationary phase (e.g., unmodified silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small percentage of an aqueous buffer.[7][8] In this mode, a water-enriched layer is adsorbed onto the surface of the stationary phase. Polar analytes are retained by partitioning into this aqueous layer from the organic-rich mobile phase, with elution occurring as the aqueous content of the mobile phase increases.[6][8][9] This technique provides robust retention for compounds that are difficult to analyze using reversed-phase methods.
This document provides a comprehensive protocol for a HILIC-based HPLC method, designed for accuracy, precision, and robustness in the analysis of this compound.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, a temperature-controlled autosampler, a column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatography Column: A HILIC column with an amide-based stationary phase is recommended for good retention of neutral and charged polar compounds. A suitable example is a TSKgel Amide-80 column (or equivalent) with dimensions of 4.6 x 150 mm, 3 µm particle size.[9][10]
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PVDF or Nylon) for sample clarification.
Chemicals and Reagents
-
Analyte: this compound reference standard (purity ≥98%).
-
Acetonitrile (ACN): HPLC or MS-grade.
-
Water: Deionized water, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).
-
Ammonium Acetate: ACS grade or higher.
Solution Preparation
-
Mobile Phase A (Aqueous Component): 10 mM Ammonium Acetate in Water.
-
Weigh 0.7708 g of ammonium acetate.
-
Dissolve in 1000 mL of deionized water.
-
Mix thoroughly and filter through a 0.22 µm membrane filter. This buffer is volatile and suitable for potential LC-MS applications.
-
-
Mobile Phase B (Organic Component): Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10 v/v). This composition mirrors the initial mobile phase conditions to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix until fully dissolved. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the Diluent to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or equivalent HILIC phase |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient Program | 0-1 min, 90% B1-10 min, 90% to 60% B10-12 min, 60% B12.1-15 min, 90% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality Behind Choices:
-
HILIC Amide Column: Chosen for its enhanced retention of polar, hydrophilic compounds and stability.[10]
-
Acetonitrile/Ammonium Acetate: Acetonitrile is the preferred organic solvent for HILIC due to its aprotic nature, which facilitates the formation of the aqueous layer on the stationary phase.[8] Ammonium acetate is a volatile buffer, making the method compatible with mass spectrometry and improving peak shape.
-
Column Temperature (35°C): Maintaining a constant temperature above ambient ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[11]
-
Detection Wavelength (210 nm): Imidazole-containing structures typically exhibit strong absorbance in the low UV range. A wavelength of 210 nm provides high sensitivity for this class of compounds.[11]
Analytical Workflow and Method Validation
The following diagram illustrates the complete analytical process from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of the analyte.
System Suitability Test (SST)
Before initiating any analysis, the system's readiness must be confirmed. A working standard (e.g., 20 µg/mL) should be injected five times consecutively. The results must meet the criteria in the table below to proceed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following parameters must be assessed:
-
Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that no interferences from excipients or impurities co-elute with the main analyte peak.
-
Linearity: Construct a calibration curve with at least five concentrations across the expected range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (low, medium, high). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability criteria must still be met.
Scientific Rationale and Troubleshooting
The HILIC Retention Mechanism
The choice of HILIC is a deliberate strategy to ensure robust retention of the highly polar analyte. The diagram below conceptualizes the retention mechanism.
Caption: HILIC retention mechanism for a polar analyte.
In this system, the polar stationary phase adsorbs water from the mobile phase to create a distinct hydrophilic layer.[6] The highly polar analyte preferentially partitions into this water layer from the less polar, organic-rich bulk mobile phase, resulting in strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which reduces the partitioning effect and moves the analyte along the column.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention | 1. Incorrect mobile phase composition (too much water).2. Insufficient column equilibration.3. Sample diluent is too strong (too aqueous). | 1. Verify mobile phase preparation. Start with a high organic percentage (≥90% ACN).2. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.3. Prepare samples in the initial mobile phase composition or a solvent with higher organic content. |
| Peak Tailing or Splitting | 1. Mismatch between sample diluent and mobile phase.2. Column contamination or degradation.3. Buffer pH is close to the analyte's pKa. | 1. Ensure the sample diluent is as close as possible to the initial mobile phase.2. Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, replace the column.3. Adjust the buffer pH slightly if needed, ensuring it remains within the column's stable range. |
| Shifting Retention Times | 1. Inadequate column temperature control.2. Poor mobile phase mixing or pump performance.3. Insufficient column equilibration time between runs. | 1. Use a column thermostat and ensure it is set to the method temperature (35°C).2. Degas mobile phases and prime the pump.3. Increase the re-equilibration time at the end of the gradient program. |
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable and robust solution for the quantitative analysis of the highly polar compound this compound. By overcoming the retention challenges associated with conventional reversed-phase chromatography, this method delivers excellent peak shape, sensitivity, and reproducibility. The protocol is suitable for implementation in quality control laboratories for impurity profiling and in clinical research for pharmacokinetic studies of temozolomide and its metabolites.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. This compound | CAS Number 188612-53-5 [klivon.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Experimental Use of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide details the experimental use of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a key metabolite of the chemotherapeutic agent temozolomide. Beyond its role in the metabolic pathway of temozolomide, this compound has garnered interest for its independent biological activity, primarily as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides in-depth protocols for investigating its effects on cellular metabolism and cytotoxicity, alongside the scientific rationale behind these experimental designs.
Introduction and Scientific Background
This compound is a heterocyclic organic compound with the molecular formula C₆H₉N₅O₂.[1][2] It is recognized principally as a stable metabolite of temozolomide, an alkylating agent pivotal in the treatment of glioblastoma.[1] The therapeutic action of temozolomide is initiated by its spontaneous, non-enzymatic hydrolysis at physiological pH to the active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC subsequently decomposes to yield a methyl diazonium cation, the ultimate DNA alkylating species, and this compound.[1]
While initially considered an inactive byproduct, emerging research indicates that this compound possesses intrinsic biological activity as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial sensor of cellular energy status, activated during periods of metabolic stress. Its activation initiates a cascade of downstream events aimed at restoring energy balance, including the enhancement of glucose uptake and fatty acid oxidation, and the modulation of lipid metabolism.[1] This dual identity as a temozolomide metabolite and an AMPK activator makes it a compound of significant interest in both oncology and metabolic research.
dot
Caption: Metabolic pathway of Temozolomide.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective experimental use.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₅O₂ | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| CAS Number | 188612-53-5 | [1] |
| Appearance | Off-White Solid | [1] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in DMSO, slightly soluble in methanol and water | [4] |
Stock Solution Preparation:
For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). Due to the potential for precipitation in aqueous media, the final concentration of DMSO in cell culture should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced artifacts.
Stability:
As a metabolite of temozolomide, its stability is pH-dependent. Temozolomide itself is more stable in acidic solutions and degrades in neutral to alkaline conditions. While specific stability data for this compound is not extensively documented, it is prudent to handle it with care in neutral or alkaline buffers for extended periods. For long-term storage, aliquoting the DMSO stock solution and storing at -20°C is recommended to minimize freeze-thaw cycles.
Experimental Protocols
In Vitro AMPK Activation Assay via Western Blot
This protocol is designed to qualitatively and semi-quantitatively assess the ability of this compound to induce the phosphorylation of AMPK, a hallmark of its activation.
Rationale:
AMPK is activated by phosphorylation of its catalytic α subunit at threonine 172. This protocol utilizes Western blotting with an antibody specific to this phosphorylated form (p-AMPKα Thr172) to detect activation. Total AMPKα levels are also measured as a loading control to ensure that observed changes in p-AMPKα are not due to variations in the total amount of AMPK protein.
Materials:
-
Cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO in medium). Treat cells for the desired time points (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total AMPKα antibody.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express p-AMPKα levels as a ratio to total AMPKα.
dot
Caption: Western blot workflow for AMPK activation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Rationale:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Data Interpretation and Expected Outcomes
AMPK Activation:
An increase in the ratio of p-AMPKα to total AMPKα with increasing concentrations of this compound would indicate its ability to activate the AMPK signaling pathway.
Cytotoxicity:
The IC50 value will provide a quantitative measure of the compound's cytotoxic or anti-proliferative effects on the chosen cell line. This data is crucial for understanding its potential as a therapeutic agent.
References
Application Note: A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Temozolomide and its Process-Related Impurity, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of the anticancer agent Temozolomide (TMZ) and the identification and quantification of a key process-related impurity, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. Temozolomide is inherently unstable under physiological pH conditions, making accurate quality control challenging.[1] This protocol emphasizes the use of an acidified diluent to prevent the degradation of Temozolomide during sample preparation and analysis, ensuring accurate quantification of the active pharmaceutical ingredient (API) and its impurities. The method is designed for researchers, quality control analysts, and drug development professionals, providing a validated framework for ensuring the purity and stability of Temozolomide.
Introduction: The Analytical Challenge of Temozolomide
Temozolomide (TMZ) is an essential oral alkylating agent for the treatment of aggressive brain tumors, most notably glioblastoma.[2] It functions as a prodrug, remaining stable at acidic pH but undergoing spontaneous, non-enzymatic hydrolysis at physiological pH (≈7.4) to form the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[3][] This active compound is responsible for the therapeutic DNA methylation in cancer cells.
This inherent chemical lability, while crucial for its therapeutic action, presents a significant analytical challenge. During manufacturing, storage, or even analysis, TMZ can degrade, potentially impacting its efficacy and safety. Therefore, regulatory bodies require stringent control and monitoring of process-related impurities and degradation products.[5]
One such critical related substance is this compound, a known process impurity or intermediate in the synthesis of Temozolomide.[2][6] Its presence and concentration must be accurately monitored to ensure the quality of the final drug product. This application note provides a comprehensive, field-proven HPLC protocol that leverages a certified reference standard of this compound for precise and reliable analysis.
Chemical Structures and Context
The accurate identification of related substances is predicated on understanding their chemical relationship to the parent API.
-
Temozolomide (TMZ): The active pharmaceutical ingredient.
-
This compound (Impurity): A process-related impurity that must be monitored.
-
5-Aminoimidazole-4-carboxamide (AIC): The primary, inactive final degradation product of TMZ in solution.[7] This method is designed to separate TMZ from both the target impurity and this key degradant.
Caption: Relationship between Temozolomide (API) and related substances.
Reference Standard: Physicochemical Properties
The use of a well-characterized reference standard is fundamental to the accuracy of any quantitative analysis. The properties of the this compound reference standard are summarized below.
| Property | Value |
| IUPAC Name | 5-amino-N-methyl-1H-imidazole-1,4-dicarboxamide |
| Synonyms | 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide |
| CAS Number | 188612-53-5[2][6][8] |
| Molecular Formula | C₆H₉N₅O₂[6][8][9][10] |
| Molecular Weight | 183.17 g/mol [6][8][9] |
| Appearance | Off-White to White Solid[6] |
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the integrity of the results.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Column: C18 Reversed-Phase Column (150 x 4.6 mm, 5 µm particle size).
-
Reference Standards: Temozolomide (USP or equivalent), this compound (Certified Reference Material).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Phosphoric Acid (AR Grade), Acetic Acid (AR Grade), Deionized Water (18.2 MΩ·cm).
Chromatographic Conditions
The selection of a gradient elution with an acidic mobile phase is a critical choice. This approach ensures that Temozolomide remains protonated and stable on-column while providing sufficient resolving power to separate it from closely eluting impurities.[5][11]
| Parameter | Setting | Justification |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure TMZ stability and improve peak shape. |
| Mobile Phase B | Methanol | Organic modifier for elution control. |
| Gradient Elution | 0-8 min: 8% B8-28 min: 8% to 40% B28-31 min: 40% to 8% B31-36 min: 8% B (Re-equilibration) | Provides separation of polar impurities at the start and elutes the main components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Volume | 20 µL | Standard volume for analytical sensitivity. |
| Detection | UV at 254 nm[5] | Wavelength provides good absorbance for both TMZ and the imidazole-based impurity. |
| Autosampler Temp. | 5 °C[5] | Crucial for minimizing degradation of TMZ in prepared samples waiting for injection. |
Preparation of Solutions
Causality of Diluent Choice: The single most critical factor in this protocol is the sample diluent. Temozolomide degrades rapidly in neutral or basic aqueous solutions.[1] An acidified organic/aqueous mixture is essential to suppress this hydrolysis, ensuring that the measured impurity profile reflects the actual sample composition and not an analytical artifact.
-
Diluent: Mix Water and Acetonitrile in a 4:1 ratio, then add Acetic Acid to a final concentration of 0.5%.[5]
Step-by-Step Preparation:
-
Reference Stock (TMZ): Accurately weigh ~25 mg of Temozolomide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent to obtain a concentration of 1.0 mg/mL.
-
Reference Stock (Impurity): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution (SSS): Transfer 5.0 mL of the TMZ Reference Stock into a 50 mL volumetric flask. Add 5.0 mL of the Impurity Reference Stock and dilute to volume with the Diluent. This solution contains 100 µg/mL of TMZ and 10 µg/mL of the impurity, simulating a 10% impurity level for robust resolution checks.
-
Test Sample Preparation: Accurately weigh a quantity of the Temozolomide API powder equivalent to ~25 mg and transfer to a 25 mL volumetric flask. Add ~20 mL of Diluent, sonicate for 10 minutes to ensure complete dissolution, allow to cool to room temperature, and dilute to volume with Diluent.[12][13] Filter through a 0.45 µm nylon syringe filter before injection.
Analytical Workflow Visualization
References
- 1. Stability of sample solution as a crucial point during HPLC determination of chemical purity of temozolomide drug substance. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Physicochemical Characteristics of Temozolomide Process-Related Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS Number 188612-53-5 [klivon.com]
- 9. Buy this compound | 188612-53-5 [smolecule.com]
- 10. This compound | C6H9N5O2 | CID 11041381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a key metabolite of the chemotherapeutic agent temozolomide, optimizing the synthesis of this molecule is crucial for ongoing research in oncology and metabolic diseases.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Section 1: Overview of a Plausible Synthetic Strategy
The synthesis of a substituted aminoimidazole like this compound is a multi-step process. While numerous methods exist for creating the imidazole core, a common and adaptable strategy involves the construction of a functionalized imidazole ring followed by targeted N-methylation.[2][3] The causality behind this choice is rooted in separating the complexities of ring formation from the final N-alkylation, which can otherwise lead to isomeric mixtures and purification challenges.
Below is a conceptual workflow illustrating a logical synthetic approach.
Caption: A plausible two-part workflow for the target compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the overall yield? A: Low yields in heterocyclic synthesis often stem from a few key areas.[4] The most critical parameters are:
-
Purity of Reagents and Solvents: Impurities can halt the reaction or lead to a cascade of side products. Anhydrous solvents are crucial, especially in steps involving strong bases or water-sensitive intermediates.[4]
-
Atmospheric Control: Many intermediates in imidazole synthesis are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent degradation and unwanted side reactions.[4]
-
Temperature Control: Both the initial cyclization and subsequent functionalization steps are highly temperature-dependent. Deviations can lead to incomplete reactions or the formation of thermally-induced byproducts.
Q2: How do I select an appropriate solvent for the imidazole cyclization step? A: Solvent choice is paramount and can be a source of low yield.[5] Consider the following:
-
Polarity: The solvent must adequately dissolve the starting materials and key intermediates. A mismatch in polarity can lead to poor reaction rates.[5] For cyclizations involving polar precursors like diaminomaleonitrile, polar aprotic solvents like DMF or DMSO are often effective.
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. For many imidazole syntheses, which require heating, a high-boiling solvent is necessary to maintain a consistent temperature.
-
Reactivity: The solvent should be inert and not participate in the reaction. Protic solvents like alcohols can interfere with intermediates, especially if strong bases are used.
Q3: My final product shows two distinct methyl signals in the 1H NMR. What does this indicate? A: This strongly suggests the presence of a constitutional isomer. In the final step, methylation can potentially occur at the N1 or N3 position of the imidazole ring, or even on the amino group if it is not properly protected or if reaction conditions are too harsh. The desired product is the N1-methyl isomer. Isomer formation is a common challenge, and its prevention relies on carefully controlling the reaction with methyl isocyanate or by using an alternative strategy with a protecting group on the 5-amino position, followed by N-methylation and deprotection.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Formation in the Cyclization Step
Q: My initial cyclization reaction to form the imidazole core is resulting in a low yield (<20%), with TLC/LC-MS showing mostly unreacted starting materials. What troubleshooting steps should I take?
A: This is a common and frustrating problem. A systematic approach is the most effective way to diagnose the issue. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting logic for low reaction yield.
Detailed Breakdown:
-
Verify Reagent Purity:
-
Cause: Starting materials like diaminomaleonitrile can degrade over time. Orthoformates are susceptible to hydrolysis. Impurities can act as potent inhibitors.[4]
-
Solution: Check the purity of your starting materials by NMR or melting point. If in doubt, purify them before use (e.g., recrystallization, distillation). Always use freshly opened, high-purity, anhydrous solvents.
-
-
Ensure Inert Atmosphere:
-
Cause: The electron-rich intermediates in many imidazole syntheses are prone to oxidation. Moisture can hydrolyze reactants and intermediates.[4]
-
Solution: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven-dried and cooled under an inert gas stream before use. Solvents should be properly dried and degassed.
-
-
Optimize Reaction Conditions:
-
Cause: Heterocyclic ring formation is often sensitive to small changes in conditions.[4] The reaction may be under- or over-heated, or the reaction time may be insufficient.
-
Solution: Systematically vary the key parameters. It is often best to conduct several small-scale trial reactions to find the optimal conditions without committing large amounts of starting material.
-
| Parameter | Initial Condition | Optimization Range | Rationale & Key Insight |
| Temperature | 80 °C | 80 °C - 140 °C (or reflux) | Cyclization requires significant activation energy. Insufficient temperature leads to no reaction. However, excessively high temperatures can cause decomposition. |
| Reaction Time | 4 hours | 4 - 24 hours | Monitor the reaction by TLC or LC-MS. The reaction may simply be slow. Look for the disappearance of starting material and the appearance of the product spot. |
| Catalyst | None / Acid | p-TsOH, Acetic Acid | While some cyclizations proceed thermally, many benefit from acid catalysis to activate the orthoformate and facilitate water elimination. |
Issue 2: Multiple Byproducts and Difficult Purification
Q: My reaction produces the desired product, but it's contaminated with numerous side products, making purification by column chromatography extremely difficult and leading to significant loss of material. How can I improve the reaction's selectivity?
A: This points to issues with side reactions, which are common in complex syntheses. The goal is to modify conditions to favor the desired reaction pathway.
-
Identify the Byproducts:
-
Cause: Without knowing what the byproducts are, it's difficult to prevent their formation.
-
Solution: Attempt to isolate and characterize the major impurities using LC-MS and NMR. Common byproducts in imidazole syntheses include partially cyclized intermediates, polymers from starting materials, or products from unwanted reactions with the solvent (e.g., DMF hydrolysis).
-
-
Strategies for Minimizing Side Reactions:
-
Slow Addition of Reagents: Adding a key reagent (like methyl isocyanate in the final step) slowly at a reduced temperature (e.g., 0 °C) can prevent rapid, uncontrolled reactions and the formation of oligomeric byproducts.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of one reagent can help drive the reaction to completion, but a large excess can lead to side reactions. Carefully control the molar ratios.
-
Change the Solvent: As discussed in the FAQ, the solvent plays a critical role. A less polar solvent might reduce the rate of certain ionic side reactions.[5]
-
Issue 3: Inefficient N-Methylation
Q: The formation of the 5-amino-1H-imidazole-4-carboxamide intermediate is successful, but the final step using methyl isocyanate gives a very low yield of the desired dicarboxamide. What's going wrong?
A: The reaction with methyl isocyanate is an electrophilic attack on a ring nitrogen. Its success depends on the nucleophilicity of the imidazole nitrogen and the reactivity of the isocyanate.
-
Reactivity of the Imidazole:
-
Cause: The imidazole ring nitrogen must be sufficiently nucleophilic to attack the isocyanate. If the reaction medium is acidic, the nitrogen will be protonated and non-nucleophilic.
-
Solution: This reaction is typically run under neutral or slightly basic conditions. The addition of a non-nucleophilic base (e.g., triethylamine, DIEA) in a catalytic amount can help activate the imidazole ring without consuming the isocyanate.
-
-
Reactivity of Methyl Isocyanate:
-
Cause: Methyl isocyanate is highly reactive and susceptible to hydrolysis or polymerization. Old or improperly stored reagent is a common cause of failure.
-
Solution: Use a fresh bottle of methyl isocyanate. Consider preparing a stock solution in an anhydrous, aprotic solvent (like THF or acetonitrile) and adding it to the reaction mixture via syringe.
-
-
Alternative N-Methylation Strategy:
-
Consideration: If direct reaction with methyl isocyanate remains problematic, an alternative two-step sequence can be employed:
-
React the imidazole intermediate with a carbamoylating agent like triphosgene or carbonyldiimidazole (CDI) to form an activated intermediate.
-
React this intermediate in situ with methylamine. This route is often cleaner and more controllable.
-
-
Section 4: Exemplar Experimental Protocol
Disclaimer: This is a representative protocol based on established principles of imidazole synthesis.[2][6][7][8] Researchers must adapt and optimize it for their specific laboratory conditions and scale.
Part 1: Synthesis of 5-Amino-1H-imidazole-4-carboxamide
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (10.8 g, 100 mmol) and triethyl orthoformate (17.8 mL, 107 mmol).
-
Reaction: Add 100 mL of anhydrous DMF. Heat the mixture to 120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours, marked by the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water. The intermediate, 5-amino-1H-imidazole-4-carbonitrile, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Hydrolysis: Transfer the crude nitrile to a flask containing 150 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 4 hours.
-
Isolation: Cool the solution in an ice bath and neutralize carefully with concentrated ammonium hydroxide until pH 7-8. The product, 5-amino-1H-imidazole-4-carboxamide, will precipitate. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Part 2: Synthesis of this compound
-
Setup: Suspend 5-amino-1H-imidazole-4-carboxamide (7.0 g, 50 mmol) in 100 mL of anhydrous acetonitrile in a dry, three-neck flask under a nitrogen atmosphere.
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add methyl isocyanate (3.3 mL, 55 mmol) dropwise over 30 minutes using a syringe pump.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by LC-MS for the formation of the product (M+H = 184.17).
-
Isolation: If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure. The crude product can be purified.
-
Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) is the preferred method to avoid degradation on silica gel. If column chromatography is necessary, use a neutral phase like neutral alumina and a suitable eluent system.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.
This compound, a key metabolite of the chemotherapeutic agent temozolomide, possesses a unique chemical structure with functional groups susceptible to degradation.[1][2] Understanding its stability profile is paramount for accurate and reproducible research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1:
-
Solid Compound: For long-term storage, the solid (neat) compound should be kept at -20°C.[3] For short-term storage, 2-8°C is also acceptable.[4] It is crucial to protect the solid from light.
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend flash-freezing aliquots in an appropriate solvent (e.g., DMSO, DMF, or a buffered aqueous solution) and storing them at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
pH and Solution Stability
Q2: My experimental results are inconsistent. Could the pH of my aqueous buffer be affecting the stability of the compound?
A2: Absolutely. The stability of this compound is highly dependent on the pH of the solution. The imidazole ring and the two carboxamide functional groups are susceptible to pH-mediated hydrolysis.[5][6]
-
Acidic Conditions (pH < 6): In acidic solutions, the amide groups can undergo acid-catalyzed hydrolysis.[6][7] This process is often accelerated by elevated temperatures. The primary degradation pathway would involve the cleavage of one or both carboxamide bonds to yield the corresponding carboxylic acids.
-
Neutral Conditions (pH 6.2-7.8): While generally more stable around physiological pH, the compound is a hydrolysis product of another molecule at this pH, indicating that the equilibrium can be sensitive.[1][2] For many imidazole-containing compounds, this pH range is suitable for preparing buffers.[8]
-
Alkaline Conditions (pH > 8): In basic solutions, the compound is susceptible to base-catalyzed hydrolysis of the amide groups.[5] Imidazole rings can also be deprotonated in alkaline conditions, which may alter their reactivity and stability.[9]
Q3: What are the likely degradation products I should be looking for?
A3: Based on the structure, the primary degradation products are likely to result from the hydrolysis of the carboxamide groups. Accelerated stability studies have suggested the formation of hydrolyzed dicarboxylic acids.[1] Another potential degradant mentioned is 4-diazo-imidazole-5-carboxamide, which could arise from reactions of the amino group.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to resolving them.
Issue 1: Rapid Loss of Compound in Solution
You've prepared a solution of this compound in an aqueous buffer for a multi-day experiment, but you observe a significant decrease in its concentration over time.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS Number 188612-53-5 [klivon.com]
- 4. 188612-53-5|this compound|BLD Pharm [bldpharm.com]
- 5. 918321-20-7|Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Buy this compound | 188612-53-5 [smolecule.com]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Welcome to the dedicated technical support guide for the synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This resource is designed for researchers, chemists, and drug development professionals who are working with this important intermediate, notably a precursor in the synthesis of the anticancer drug Temozolomide.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Synthetic Pitfalls
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your synthetic strategy.
Q1: My reaction yield of this compound is consistently low. What are the primary causes and how can I improve it?
Low yield is one of the most common frustrations in this synthesis. The root cause often lies in one of three areas: incomplete reaction, side-product formation, or product degradation.
Possible Causes & Solutions:
-
Suboptimal Reagent for N1-Carbamoylation: The choice of reagent to install the N-methylcarbamoyl group is critical. While methyl isocyanate is historically used, its high toxicity and hazardous nature present significant challenges.[2][3] Safer and often more efficient alternatives like N-Succinimidyl-N'-methyl carbamate can lead to cleaner reactions and higher yields by avoiding the harsh conditions and side reactions associated with more aggressive reagents.[3]
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor solubility of the starting material, 5-aminoimidazole-4-carboxamide (AICA).
-
Actionable Advice: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure your solvent system (e.g., a polar aprotic solvent like acetonitrile) is appropriate to fully dissolve the starting materials.[3]
-
-
Competing Side Reactions: The AICA starting material has multiple nucleophilic sites (the N1 and N5 nitrogens, and the C4-carboxamide). This can lead to the formation of undesired isomers or di-substituted products.
-
Actionable Advice: The regioselectivity of the reaction is highly dependent on the reaction conditions. Using a milder carbamoylating agent and carefully controlling the stoichiometry (avoiding a large excess of the methylating agent) can minimize the formation of these byproducts.
-
Below is a troubleshooting workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities?
The presence of multiple spots indicates a complex reaction mixture. Based on the reactivity of 5-aminoimidazole-4-carboxamide (AICA), the common impurities are:
-
Unreacted AICA: This is the most common impurity, especially if the reaction has not gone to completion.
-
Isomeric Product (N5-carbamoylated): Carbamoylation at the N5-amino group instead of the N1-imidazole nitrogen can occur, leading to a structural isomer.
-
Di-substituted Product: Reaction at both the N1 and N5 positions can lead to a di-carbamoylated byproduct.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the starting carbamoylating agent or the product can occur.
Identification and Removal Strategy:
| Impurity | Identification (vs. Product) | Removal Method |
| Unreacted AICA | More polar on TLC (lower Rf) | Column chromatography; careful recrystallization. |
| Isomeric Product | Similar polarity; may require HPLC or NMR to distinguish | Fractional crystallization; preparative HPLC. |
| Di-substituted Product | Less polar on TLC (higher Rf) | Column chromatography. |
| Hydrolysis Byproducts | Varies in polarity | Aqueous wash during workup; column chromatography. |
Q3: The subsequent diazotization of this compound to form the Temozolomide core is failing. What could be wrong?
This critical step involves the conversion of the 5-amino group to a diazonium salt, which then cyclizes.[1] Failure here is typically due to issues with the diazotization conditions.
-
Temperature Control is Paramount: The reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[1] If the temperature rises, the diazonium salt can decompose, leading to a complex mixture of byproducts and a dark-colored solution.
-
Acidic Conditions: The reaction requires a specific acidic environment to generate nitrous acid (HNO₂) in situ from sodium nitrite. Tartaric acid is commonly cited for this purpose.[1] Ensure the acid is fully dissolved and the pH is appropriate before and during the addition of sodium nitrite.
-
Purity of Starting Material: The purity of your this compound is crucial. Impurities can interfere with the diazotization reaction.
-
Sodium Nitrite Solution: Use a freshly prepared solution of sodium nitrite. Old solutions may have decomposed, leading to an incorrect stoichiometry.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the synthesis.
Which reagent should I use for the N1-carbamoylation of AICA?
The choice of reagent is a critical decision that balances safety, efficiency, and cost.
| Reagent | Pros | Cons |
| Methyl Isocyanate | Historically used, well-documented.[4] | Extremely toxic and hazardous ; requires specialized handling and equipment.[2][3] |
| N-methylcarbamoyl chloride | Commercially available. | Can be moisture-sensitive; may require a base to scavenge HCl. |
| N-Succinimidyl-N'-methyl carbamate | Safer alternative ; stable, crystalline solid; reaction is often cleaner.[3] | May be more expensive; reaction might require slightly longer times. |
Recommendation: For laboratory-scale synthesis, N-Succinimidyl-N'-methyl carbamate is the highly recommended choice due to its significantly better safety profile.[3] It avoids the extreme hazards of methyl isocyanate while providing an effective route to the desired product.
Caption: Decision tree for selecting a carbamoylating agent.
How critical is the quality of the starting material, 5-aminoimidazole-4-carboxamide (AICA)?
The purity of AICA is essential for a successful synthesis. Impurities can consume reagents, generate byproducts that complicate purification, and inhibit the desired reaction. AICA is a metabolite in biological systems and can be involved in purine metabolism.
-
Source: Ensure you are using AICA of high purity (≥98%).
-
Storage: AICA should be stored in a cool, dry place, protected from light, to prevent degradation.
-
Pre-reaction Check: Before starting, it is good practice to check the purity of your AICA by melting point or an analytical technique like NMR or HPLC.
What is a reliable, step-by-step protocol for this synthesis?
The following protocol is based on the safer N-Succinimidyl-N'-methyl carbamate method, adapted from literature procedures.[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-aminoimidazole-4-carboxamide (AICA) (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as anhydrous acetonitrile, to the flask. Stir the suspension.
-
Reagent Addition: Add N-Succinimidyl-N'-methyl carbamate (approx. 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete, as monitored by TLC or HPLC (typically several hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., acetonitrile or diethyl ether) to remove soluble impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone mixture) to yield the pure this compound.[3]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
References
Technical Support Center: Optimizing In Vitro Studies with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Welcome to the technical support guide for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for in vitro studies involving this compound. Drawing from established principles in cell biology and pharmacology, this guide offers practical, field-proven insights to help you navigate your experiments with confidence.
Introduction to this compound
This compound is a metabolite of the alkylating agent temozolomide, a chemotherapy drug used in the treatment of certain brain cancers.[1][2][3] Beyond its role in cancer pharmacology, this compound is recognized as an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis.[1][4] Activation of AMPK can influence a variety of cellular processes, including glucose uptake, fatty acid oxidation, and cell proliferation, making this compound a valuable tool for in vitro research in metabolism, oncology, and other fields.[1][5]
Due to the limited specific data on this particular metabolite, this guide will leverage the extensive research conducted on the structurally and functionally similar, well-characterized AMPK activator, AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) . The provided protocols and dosage recommendations are based on established in vitro studies with AICAR and should serve as a robust starting point for your experiments with this compound.[6][7] It is imperative to perform cell-line-specific dose-response and time-course experiments to determine the optimal conditions for your particular model system.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Compound Handling and Preparation
Q1: How should I prepare a stock solution of this compound?
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Carefully weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration.
-
Dissolution: Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[7][8]
Troubleshooting Tip: If you observe precipitation upon adding the stock solution to your cell culture medium, it may be due to the final DMSO concentration being too high. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Always include a vehicle-only control in your experiments.[9]
Dosage and Treatment Optimization
Q2: What is a good starting concentration for my in vitro experiments?
Based on extensive literature for AICAR, a common starting point for in vitro experiments is a concentration range of 0.5 mM to 2 mM .[1][9][10][11] However, the optimal concentration is highly dependent on the cell type and the biological endpoint being measured.
Data Summary: Effective AICAR Concentrations in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration | Key Finding |
| PC3 (Prostate Cancer) | MTT Assay, Clonogenic Assay | 0.5 - 3 mM | Concentration-dependent decrease in survival.[1] |
| LNCaP (Prostate Cancer) | MTT Assay | 0.5 - 3 mM | Concentration-dependent decrease in survival.[1] |
| 22Rv1 (Prostate Cancer) | Apoptosis Assay | 0.5 - 3 mM | Induction of apoptosis.[10] |
| MCF-7 (Breast Cancer) | Proliferation Assay | Dose-responsive decrease | Inhibition of cell proliferation.[5] |
| T47D (Breast Cancer) | Proliferation Assay | Dose-responsive decrease | Inhibition of cell proliferation, most sensitive of the three breast cancer lines tested.[5] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Dose-responsive decrease | Inhibition of cell proliferation, least sensitive of the three breast cancer lines tested.[5] |
| Neonatal Rat Ventricular Myocytes | Western Blot | 10 - 500 µM | Dose-dependent phosphorylation of AMPK.[12] |
Experimental Workflow: Determining Optimal Dosage
A dose-response experiment is crucial to identify the optimal concentration for your specific cell line and experimental question.
References
- 1. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 188612-53-5 [smolecule.com]
- 4. This compound Supplier [benchchem.com]
- 5. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAS Number 188612-53-5 [klivon.com]
- 9. benchchem.com [benchchem.com]
- 10. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Overcoming solubility problems of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Welcome to the technical support center for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a key metabolite of the chemotherapeutic agent temozolomide, understanding and managing its solubility is critical for consistent and reliable experimental outcomes.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve successful solubilization.
I. Understanding the Challenge: Physicochemical Properties
Direct experimental solubility data for this compound is not extensively published. However, by examining its structure and the properties of its close analog, 5-aminoimidazole-4-carboxamide, we can infer key characteristics that influence its solubility.
Inferred Properties of this compound:
| Property | Inferred Value/Characteristic | Rationale & Implications for Solubility |
| Polarity | Likely Hydrophilic | The predicted logP of the analog 5-aminoimidazole-4-carboxamide is -1.2, suggesting a preference for aqueous environments. The presence of multiple polar functional groups (amino, carboxamide) on the target molecule further supports this. However, poor aqueous solubility can still occur due to strong intermolecular interactions in the solid state. |
| pKa | Amphoteric (possesses both acidic and basic properties) | The analog has predicted pKa values of ~5.26 (strongest basic) and ~12.74 (strongest acidic), indicating that the compound's charge and therefore solubility will be highly dependent on the pH of the solution.[2] |
| N-methylation Effect | Variable | N-methylation can have varied effects on solubility. While it can disrupt intermolecular hydrogen bonding, potentially increasing solubility, it also adds a hydrophobic methyl group which can decrease aqueous solubility.[3] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Q1: My compound is not dissolving in water or buffer. What is the first step?
A1: The first step is to recognize that this compound likely has limited aqueous solubility at neutral pH despite its hydrophilic nature. This is a common challenge for many active pharmaceutical ingredients (APIs).[4] The initial troubleshooting should focus on altering the pH of your solvent.
-
Expert Insight: The imidazole ring and the amino group are basic, while the carboxamide group can exhibit weak acidic properties. Therefore, adjusting the pH away from the isoelectric point of the molecule should increase solubility.
Troubleshooting Workflow for Initial Dissolution:
Caption: Initial pH screening workflow.
Q2: I've adjusted the pH, but the solubility is still insufficient for my needs. What's next?
A2: If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[4]
-
Causality Explained: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute to dissolve.
Recommended Co-solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Q3: Are there concerns about using co-solvents in my experiments?
A3: Yes, co-solvents can impact experimental outcomes, particularly in biological assays. It is crucial to:
-
Determine the maximum tolerable co-solvent concentration: Run a vehicle control experiment to assess the effect of the co-solvent on your cells or assay system.
-
Prepare a high-concentration stock solution: Dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. This minimizes the final concentration of the organic solvent.
Q4: My compound dissolves in a co-solvent, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a favorable solvent environment to one in which it is poorly soluble.
Strategies to Prevent Precipitation Upon Dilution:
-
Slow, stepwise dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring.
-
Pre-warming the aqueous buffer: Increasing the temperature can sometimes help maintain solubility during dilution.
-
Use of surfactants: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final aqueous medium can help to stabilize the compound and prevent precipitation.
III. Advanced Solubilization Protocols
For particularly challenging solubility issues, more advanced formulation strategies may be required. These methods are widely used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs.[5]
Protocol 1: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions and increasing their apparent aqueous solubility.[6]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol for Cyclodextrin Complexation:
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Complexation:
-
Add the powdered compound directly to the cyclodextrin solution.
-
Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol), add it to the cyclodextrin solution, and then remove the organic solvent under vacuum (e.g., using a rotary evaporator).
-
-
Equilibration: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Caption: Cyclodextrin-mediated solubilization workflow.
Protocol 2: Preparation of a Solid Dispersion
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[7] This can enhance dissolution by reducing particle size to a molecular level and improving wettability.[8][9]
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP) K30
-
Polyethylene glycol (PEG) 6000
-
Hydroxypropyl methylcellulose (HPMC)
Solvent Evaporation Method for Solid Dispersion Preparation:
-
Dissolution: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum at a controlled temperature (e.g., using a rotary evaporator) to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and gently grind it into a fine powder using a mortar and pestle.
-
Reconstitution: The resulting powder can be stored and reconstituted in an aqueous medium for your experiments. The improved wettability and amorphous nature of the drug in the dispersion should lead to enhanced dissolution.
IV. Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule increases its interaction with water. | Simple, cost-effective. | May not be compatible with all experimental conditions; potential for chemical degradation at extreme pH. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Effective for many compounds; can be used to prepare high-concentration stock solutions. | Potential for biological interference; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the drug within the cyclodextrin cavity. | Generally low toxicity; can improve stability. | Can be more expensive; may not be effective for all molecules. |
| Solid Dispersions | Dispersion of the drug in a hydrophilic carrier matrix. | Significant enhancement of dissolution rate; can stabilize the amorphous form of the drug. | Requires more extensive preparation; potential for drug recrystallization over time. |
V. References
-
5-Aminoimidazole-4-carboxamide. PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Temozolomide. PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Temozolomide Product Information. Cayman Chemical. (2023). Retrieved from --INVALID-LINK--
-
Temozolomide (Temodar®) IV formulation. OncoLink. (2023). Retrieved from --INVALID-LINK--
-
Al-Bori, M. A., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules, 27(4), 1345.
-
Stupp, R., et al. (2009). Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion. Journal of Oncology Pharmacy Practice, 15(4), 255-259.
-
Herb, C., et al. (2021). Solubility of Temozolomide in dimethyl sulfoxide (DMSO). ResearchGate.
-
5-Aminoimidazole-4-carboxamide. ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
Khan, S. A., et al. (2018). Complexation and enhancement of temozolomide solubility with cyclodextrins. Brazilian Journal of Pharmaceutical Sciences, 54(1).
-
FDA approves IV form of temozolomide. Healio. (2009). Retrieved from --INVALID-LINK--
-
Stupp, R., et al. (2009). Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion. ResearchGate.
-
WO2021229442A1 - Stable formulations of temozolomide for oral administration. Google Patents. (2021). Retrieved from --INVALID-LINK--
-
5-Aminoimidazole-4-carboxamide. The Human Metabolome Database. (n.d.). Retrieved from --INVALID-LINK--
-
5-Amino-4-imidazolecarboxamide hydrochloride 98%. Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
5-Aminoimidazole-4-carboxamide. FooDB. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. Smolecule. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceuticals, 15(2), 1348.
-
This compound. Analytical Chemical Products. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2023).
-
Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 33.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2023).
-
SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(5).
-
This compound. AMERICAN ELEMENTS. (n.d.). Retrieved from --INVALID-LINK--
-
188612-53-5|this compound. BLDpharm. (n.d.). Retrieved from --INVALID-LINK--
-
This compound, CAS [[188612-53-5]]. BIOZOL. (n.d.). Retrieved from --INVALID-LINK--
-
Solid Dispersions: Improved Solubility and Sustained Release. Austin Journal of Biomedical Science and Research, 21, 002903.
-
Why is my protein getting precipitated when I am trying to remove imidazole? ResearchGate. (2016).
-
How can I troubleshoot protein precipitation after purification? ResearchGate. (2015).
-
The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(24), 5649-5655.
-
The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Molecules, 27(24), 8913.
-
How do you explain protein precipitation after ni-affinity purification? ResearchGate. (2013).
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7354.
-
Symmetry Breaking during the Formation of β-Cyclodextrin−Imidazole Inclusion Compounds: Capillary Electrophoresis Study. Analytical Chemistry, 72(1), 158-164.
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2485-2506.
-
The effects of N-ethyl-N′-methyl imidazolium chloride on the solubility, stability and aggregation of tc-rPA. FEBS Journal, 281(7), 1738-1749.
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Journal of Pharmaceutical Research International, 33(47B), 1-13.
-
The effects of N-ethyl-N'-methyl imidazolium chloride on the solubility, stability and aggregation of tc-rPA. PubMed. (2014).
-
A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. Pharmaceutics, 14(3), 635.
-
(PDF) Improvement in solubility of poor water-soluble drugs by solid dispersion. Semantic Scholar. (2014).
-
Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development. Journal of Drug Delivery and Therapeutics, 9(3-s), 89-96.
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. (n.d.).
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. (n.d.).
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678.
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(2), 522-533.
-
pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. Journal of Biomedical Materials Research Part A, 87(3), 774-782.
-
pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(3), 560-567.
-
Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 569.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Technical Support Center: Purification of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Introduction: Welcome to the technical support guide for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (CAS 188612-53-5). This molecule, a key impurity and metabolite of the chemotherapeutic agent Temozolomide, presents unique purification challenges due to its high polarity and specific chemical properties.[1][2][3] Its structure contains multiple hydrogen-bond donors and acceptors (amino and carboxamide groups) and a basic imidazole core, which dictates its behavior in various separation systems.[3] This guide is designed for researchers and drug development professionals to navigate these challenges, providing troubleshooting solutions and robust protocols grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I must consider for purification?
A1: Understanding the molecule's structure is paramount. Three key properties dominate its purification behavior:
-
High Polarity: The presence of two carboxamide groups and a primary amine makes the molecule highly polar and hydrophilic.[3] This results in strong retention on polar stationary phases (like silica) and weak retention in reversed-phase chromatography.
-
Basicity: The imidazole ring contains a basic nitrogen atom. This can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing during chromatography.[4]
-
Solubility: Based on its polar nature and data from similar structures like 5-amino-4-imidazolecarboxamide, the compound is expected to have slight solubility in polar protic solvents like water and methanol, and limited solubility in less polar organic solvents.[5]
Q2: What are the primary purification methods for this compound?
A2: The two most effective and commonly used techniques are recrystallization and column chromatography.
-
Recrystallization is an excellent method for final polishing to achieve high purity (>99%), especially if the impurity profile is simple. Its success is entirely dependent on finding a suitable solvent or solvent system.[4][6]
-
Column Chromatography is more versatile for handling complex mixtures with multiple impurities.[7] Given the compound's polarity, normal-phase (using silica or alumina) or Hydrophilic Interaction Liquid Chromatography (HILIC) are the most appropriate choices.[4][8]
Q3: How do I decide between recrystallization and chromatography?
A3: The choice depends on the initial purity of your crude material and the nature of the impurities. A simple decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.
Recrystallization Issues
Q: My compound is "oiling out" as a liquid instead of forming solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, or if the solution is cooled too rapidly.[4]
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow this process.[4]
-
Use a More Dilute Solution: Add a small amount of the "good" solvent back to the hot, cloudy solution to ensure it is not supersaturated before cooling.
-
Modify the Solvent System: The polarity of your solvent system may be too close to that of the compound. Try a different solvent pair. For instance, if you are using methanol/water, consider ethanol/diethyl ether.
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.
Q: I can't find a suitable single solvent for recrystallization. What should I do?
A: A two-solvent system is the ideal solution. The criteria are:
-
Solvent 1 ("Good" Solvent): The compound should be highly soluble at high temperatures.
-
Solvent 2 ("Poor" Solvent): The compound should be poorly soluble, but this solvent must be miscible with Solvent 1.
For this polar compound, common pairs include Methanol/Water , Ethanol/Water , or Methanol/Diethyl Ether . The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes persistently cloudy.[4]
Column Chromatography Issues
Q: My compound is stuck at the origin (Rf = 0) on a silica gel TLC plate, even with ethyl acetate/hexane. How do I get it to move?
A: This is expected behavior for such a polar compound. You must significantly increase the polarity of your mobile phase.
Solutions:
-
Switch to a Polar Solvent System: Start with a system like 100% Dichloromethane (DCM) and begin adding Methanol (MeOH). A common gradient is from 0% to 20% MeOH in DCM.
-
Add a Basic Modifier: To counteract the acidic nature of silica gel and prevent strong binding, add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This will neutralize the acidic silanol sites on the silica, dramatically improving peak shape and mobility for basic compounds like imidazoles.
-
Ammonia: Using a 7N solution of ammonia in methanol as your polar component (e.g., DCM / (7N NH₃ in MeOH)) can also be very effective.
-
Q: I'm observing significant peak tailing or streaking on my silica gel column. How can I fix this?
A: Tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic stationary phase.[4]
Solutions:
-
Use a Basic Modifier: As described above, incorporating 0.1-1% triethylamine or pyridine into your mobile phase is the most common and effective solution to passivate the silica surface.[4]
-
Change the Stationary Phase: If modifiers are not sufficient, switch to a more inert or basic stationary phase.
-
Use Dry Loading: Instead of loading your sample dissolved in a liquid, pre-adsorb it onto a small amount of silica gel or celite. Evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column. This often leads to sharper bands and better separation.[4]
Q: My compound is extremely polar and elutes near the solvent front even with 20% Methanol in DCM. What are my options?
A: When a compound is too polar for normal-phase chromatography, you must switch to a different chromatographic mode.
Solutions:
-
Reversed-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[10] While seemingly counterintuitive, it can work, but retention may still be minimal.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds.[8] HILIC utilizes a polar stationary phase (like bare silica or an amide phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong, eluting solvent. This provides excellent retention and separation for compounds that are unretained in reversed-phase.[8][9]
Caption: Troubleshooting workflow for poor mobility on silica gel.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization via Two-Solvent System (Methanol/Water)
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Heat the flask in a water bath to approximately 60-65 °C.
-
Add hot methanol dropwise while stirring until the solid is completely dissolved. Be careful to add the absolute minimum amount required.
-
While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Add 1-2 more drops of hot methanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Sample Preparation (Dry Loading): Dissolve 500 mg of crude product in a minimal amount of methanol. Add ~2 g of silica gel to the solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with silica gel (~25 g for 500 mg of product) using a slurry of 2% methanol in dichloromethane.
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed column bed.
-
Elution: Elute the column using a gradient of methanol in dichloromethane, with 0.5% triethylamine (TEA) added to the mobile phase throughout.
-
Start with 2% MeOH / 0.5% TEA in DCM.
-
Gradually increase the methanol concentration (e.g., to 5%, 8%, 10%, 15%) based on TLC analysis of the fractions.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.[4]
Section 4: Comparative Data Summary
The following table summarizes the expected outcomes from each purification technique to help guide your experimental design.
| Purification Method | Typical Purity | Typical Yield | Pros | Cons |
| Recrystallization | >99% | 50-85% | Cost-effective; excellent for achieving high final purity; scalable.[4] | Highly dependent on finding a suitable solvent system; may not remove closely related impurities. |
| Normal-Phase Chromatography (Silica Gel) | >95% | 60-90% | Good for complex mixtures; versatile and well-understood.[4] | Requires basic modifiers to prevent tailing; may not work for extremely polar compounds. |
| Hydrophilic Interaction Chromatography (HILIC) | >98% | 70-95% | Ideal for very polar compounds; provides excellent resolution and peak shape.[8][9] | Requires specialized columns and buffer systems; less common in some labs. |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS Number 188612-53-5 [klivon.com]
- 3. Buy this compound | 188612-53-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]
- 6. shyzchem.com [shyzchem.com]
- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
How to prevent degradation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Welcome to the technical support center for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a key chemical intermediate and a known metabolite of the anticancer drug temozolomide.[1] Understanding its stability and degradation pathways is critical for accurate experimental results and the development of stable pharmaceutical formulations. This guide provides practical, evidence-based strategies to mitigate the degradation of this compound.
Core Concepts in Degradation
The stability of a chemical compound is its ability to resist chemical change or decomposition. Degradation can be triggered by several factors, including:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermolysis: Decomposition due to heat.
Forced degradation studies are a crucial tool in pharmaceutical development to understand how a molecule behaves under stress conditions.[2] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the stability of this compound.
FAQ 1: My compound seems to be degrading in aqueous solution. What is the likely cause and how can I prevent it?
Answer: The most probable cause of degradation in aqueous solutions is hydrolysis. The dicarboxamide structure, particularly the amide groups, is susceptible to cleavage in the presence of water. The rate of hydrolysis is highly dependent on the pH of the solution.
Troubleshooting Guide:
-
pH Control:
-
Acidic Conditions: While generally more stable than in basic conditions, prolonged exposure to strong acids can lead to hydrolysis of the amide bonds. It is advisable to work with mildly acidic to neutral pH (around pH 4-7) if your experimental conditions permit.
-
Alkaline Conditions: The compound is particularly prone to degradation in basic solutions (pH > 7). Studies on the parent drug, temozolomide, show significant degradation under basic hydrolysis.[3] Avoid high pH buffers or solutions. If a basic pH is necessary, conduct the experiment at a lower temperature and for the shortest possible duration.
-
-
Solvent Choice:
-
If your experiment allows, consider using a non-aqueous or a mixed solvent system to reduce the concentration of water. Solvents like acetonitrile or methanol can be used, but their compatibility with your entire experimental setup must be verified.
-
-
Temperature:
-
Hydrolysis is a chemical reaction, and its rate increases with temperature. If you are working with aqueous solutions, especially outside the optimal pH range, it is crucial to maintain low temperatures (e.g., on ice or at 2-8°C) to slow down the degradation process.
-
FAQ 2: I've noticed a change in the color of my solid compound or a loss of potency over time. What storage conditions are optimal?
Answer: Color change and loss of potency are classic signs of degradation. For solid this compound, thermal degradation and photodecomposition are the primary concerns.
Troubleshooting Guide:
-
Temperature Control:
-
Various suppliers recommend storing the solid compound at either -20°C or 2-8°C.[4][5] This indicates that the compound is likely susceptible to thermal degradation at room temperature. For long-term storage, -20°C is the preferred condition to minimize any potential thermal decomposition.
-
Avoid repeated freeze-thaw cycles for solutions, as this can also contribute to degradation.
-
-
Light Protection:
-
Imidazole derivatives can be sensitive to light.[6] It is a best practice to store the solid compound in amber vials or containers that protect it from light. When working with solutions, use amber glassware or wrap your containers in aluminum foil.
-
-
Inert Atmosphere:
-
To prevent oxidation, especially for long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon.
-
FAQ 3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Identifying these peaks requires a systematic approach, often involving a forced degradation study and the use of mass spectrometry.
Troubleshooting Guide:
-
Forced Degradation Study:
-
To intentionally generate degradation products for identification, you can perform a forced degradation study on a small sample of your compound. This involves exposing the compound to the stress conditions mentioned earlier (acid, base, peroxide, heat, light).
-
By comparing the chromatograms of the stressed samples with a control (unstressed) sample, you can identify the peaks corresponding to the degradation products.
-
-
Analytical Techniques:
-
HPLC with UV Detection: A stability-indicating HPLC method should be able to separate the main compound from all its potential degradation products.[7]
-
LC-MS/MS: This is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the degradation products can provide valuable information about their chemical structure. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a gold standard for this purpose.[8]
-
-
Potential Degradation Products:
-
Hydrolysis: Expect to see products resulting from the cleavage of one or both carboxamide groups, which would lead to the formation of carboxylic acids.
-
Oxidation: The imidazole ring and the amino group are potential sites for oxidation.[9]
-
Photodegradation: Light can induce complex reactions, and the resulting products may vary.[6]
-
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol outlines a basic procedure to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent to ensure solubility).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source (e.g., a photostability chamber) for a defined period. Protect a control sample from light.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze them using a suitable, validated stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an untreated control to determine the percentage of degradation and identify the retention times of the degradation products.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This is a general guideline for developing a UPLC-MS/MS method to separate and quantify this compound and its degradation products.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification of unknowns.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument and compound.
Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Forced Degradation Workflow
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating LC Assay and Degradation Behavior of Temozolomide Drug Substances (2007) | Govindaraj Saravanan | 14 Citations [scispace.com]
- 4. This compound | CAS Number 188612-53-5 [klivon.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Modifying experimental protocols for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
An in-depth guide to navigating the complexities of working with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide.
Welcome to the technical support resource for this compound. As a key metabolite of the frontline chemotherapy agent Temozolomide (TMZ), this compound is of significant interest to researchers in oncology, metabolic diseases, and medicinal chemistry. Its role as an activator of AMP-activated protein kinase (AMPK) further broadens its relevance in studying cellular energy homeostasis.
This guide, structured in a question-and-answer format, provides practical, field-tested advice to help you design robust experiments, troubleshoot common challenges, and interpret your results with confidence.
Section 1: General Properties & Handling
This section covers the fundamental characteristics of the compound and best practices for its storage and preparation.
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step to successful experimentation. These details are crucial for accurate molar calculations, solvent selection, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 188612-53-5 | |
| Molecular Formula | C₆H₉N₅O₂ | |
| Molecular Weight | 183.17 g/mol | |
| Appearance | Off-white solid | |
| IUPAC Name | 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide |
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage is critical to prevent degradation and maintain the compound's biological activity. Given its function as a metabolite and its potential for use in sensitive biological assays, stability is paramount.
Answer:
For long-term stability, this compound should be stored as a solid at -20°C . The container should be tightly sealed to protect it from moisture and light.
When preparing solutions, it is advisable to make aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into your experiments. Once in solution, store aliquots at -80°C for long-term use or at -20°C for short-term use. Before use in cell culture or other aqueous-based assays, allow the aliquot to thaw completely and equilibrate to room temperature.
Q3: What are the recommended solvents for dissolving this compound and preparing stock solutions?
Solubility can be a significant hurdle. Choosing the wrong solvent can lead to precipitation, inaccurate concentrations, and failed experiments.
Answer:
Based on the properties of related imidazole carboxamides, solubility in aqueous buffers may be limited. Therefore, a staged approach is recommended.
-
Primary Solvent (for high-concentration stock): Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).
-
Secondary Dilution (for working solutions): For biological assays, the DMSO stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is non-toxic to your cells (typically <0.5%).
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 183.17 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.17 g/mol * (1000 mg / 1 g) = 1.83 mg
-
-
Dissolution: Carefully weigh 1.83 mg of this compound and add it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity DMSO. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store these aliquots at -80°C.
Section 2: Experimental Design & Biological Assays
This section provides guidance on setting up experiments to investigate the compound's biological activity, particularly its role as a metabolite of Temozolomide and an AMPK activator.
Q4: As this compound is a metabolite of Temozolomide (TMZ), how can I design an experiment to monitor its formation in cell culture?
Observing the metabolic conversion of TMZ is key to understanding its mechanism of action. This requires a carefully timed experiment and a sensitive analytical method. Temozolomide spontaneously hydrolyzes at physiological pH to the active metabolite 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which then degrades to form 5-aminoimidazole-4-carboxamide (AIC) and, in the process, our compound of interest.
Answer:
A time-course experiment coupled with LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the gold standard for monitoring this metabolic conversion.
Protocol 2: Monitoring Compound Formation from TMZ in Cell Culture
-
Cell Seeding: Plate your cells of interest (e.g., glioblastoma cell line U-87 MG) in 6-well plates and grow to ~80% confluency.
-
Treatment: Treat the cells with a clinically relevant concentration of Temozolomide (e.g., 50-100 µM). Include a vehicle-only control (e.g., DMSO).
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect both the cell culture supernatant and the cell lysate.
-
Supernatant: Transfer the media to a new tube.
-
Cell Lysate: Wash cells with ice-cold PBS, then lyse the cells using a methanol/acetonitrile/water extraction buffer to quench metabolism and extract metabolites.
-
-
Sample Preparation:
-
Acidify samples immediately with formic acid or HCl to prevent further degradation of TMZ.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and debris.
-
Transfer the supernatant (containing the metabolites) to autosampler vials for analysis.
-
-
LC-MS Analysis: Use a validated LC-MS/MS method to quantify the concentrations of TMZ and this compound. A C18 column is typically used for separation. You will need to develop a method with specific mass transitions for both parent (TMZ) and metabolite compounds.
-
Data Analysis: Plot the concentration of both compounds over time to visualize the metabolic conversion rate.
Caption: Metabolic activation of Temozolomide (TMZ).
Q5: I want to study the compound's direct effect on AMP-activated protein kinase (AMPK). What is a reliable method for this?
To confirm direct effects on AMPK, you need an assay that measures the phosphorylation of AMPK or its downstream targets. Western blotting is a widely used and reliable technique for this purpose.
Answer:
A western blot analysis to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) is the standard method to assess its activation. You should also probe for total AMPKα as a loading control to ensure that changes in the p-AMPK signal are due to activation and not changes in the total amount of the protein.
Protocol 3: Western Blot for AMPK Activation
-
Cell Treatment: Seed cells (e.g., HeLa or C2C12) and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a positive control (e.g., AICAR, another known AMPK activator) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-AMPKα signal to the total AMPKα signal for each sample.
Caption: Simplified AMPK signaling pathway activation.
Section 3: Troubleshooting Common Issues
Even with careful planning, experiments can yield unexpected results. This section addresses common problems and provides logical steps to resolve them.
Q6: My compound is precipitating out of my cell culture media after dilution from the DMSO stock. What's happening?
This is a classic solubility problem. High concentrations of a compound dissolved in a strong organic solvent like DMSO can crash out when introduced to a predominantly aqueous environment like cell culture media.
Answer:
The issue is likely exceeding the aqueous solubility limit of the compound. Here are several strategies to address this:
-
Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound in your media.
-
Use a Surfactant: For in vitro assays, consider including a small, non-toxic amount of a surfactant like Tween-80 or Pluronic F-68 in your media to help keep the compound in solution.
-
Intermediate Dilution Step: Instead of diluting your DMSO stock directly into the full volume of media, perform an intermediate dilution in a smaller volume of media or PBS. Vortex this intermediate dilution vigorously before adding it to the final culture volume. This can help disperse the compound more effectively.
-
Warm the Media: Gently warming the media to 37°C before adding the compound can sometimes improve solubility.
Q7: I'm seeing high variability in my AMPK activation assay between replicates. What are the potential causes?
Inconsistent results in phosphorylation assays are common and can stem from multiple sources, from cell handling to western blot technique.
Answer:
A systematic review of your protocol is necessary to pinpoint the source of variability. The table below outlines common culprits and their solutions.
Table 2: Troubleshooting Inconsistent AMPK Activation Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Ensure all wells are seeded at the same density and are at a similar confluency (~80-90%) at the time of treatment. Perform a cell viability assay to confirm treatments are not causing excessive cell death. |
| Variable Treatment Times | Stagger the addition of your compound and the lysis step to ensure that each plate is treated for the exact same duration. |
| Inefficient Lysis / Phosphatase Activity | Always use fresh lysis buffer containing a complete cocktail of protease and phosphatase inhibitors . Keep cells and lysates on ice at all times to halt enzymatic activity. |
| Unequal Protein Loading | Be meticulous with your protein quantification (BCA or Bradford). Run a loading control gel stained with Coomassie Blue to visually inspect for equal loading before proceeding with the western blot. |
| Poor Antibody Quality | Use a well-validated antibody for p-AMPKα (Thr172). Check the datasheet for recommended concentrations and blocking conditions. Titrate your antibody to find the optimal signal-to-noise ratio. |
| Inconsistent Transfer | Ensure the SDS-PAGE gel and PVDF membrane are in tight contact with no air bubbles. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
Validation & Comparative
Comparing the efficacy of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide to other AMPK activators
For researchers and drug development professionals navigating the landscape of metabolic disease and oncology, the AMP-activated protein kinase (AMPK) stands as a pivotal therapeutic target. As a master regulator of cellular energy homeostasis, its activation can reprogram metabolism, offering therapeutic potential for conditions ranging from type 2 diabetes to cancer. However, the growing pharmacopeia of AMPK activators presents a challenge: selecting the appropriate tool for a specific biological question.
This guide provides an in-depth, data-driven comparison of a panel of key AMPK activators: the investigational compound 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide , the widely-used prodrug AICAR , the first-line diabetes medication Metformin , and the potent direct allosteric activator A-769662 . We will dissect their mechanisms, compare their quantitative efficacy, and provide the detailed experimental frameworks necessary to validate their activity in your own research.
The Central Role of AMPK in Cellular Metabolism
AMPK is a heterotrimeric serine/threonine kinase, composed of a catalytic α subunit and regulatory β and γ subunits, that functions as a crucial cellular energy sensor.[1] It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, or ischemia.[2] Upon activation, AMPK orchestrates a metabolic switch: it stimulates catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) while simultaneously inhibiting anabolic, ATP-consuming processes like protein, fatty acid, and cholesterol synthesis.[3] This fundamental role in balancing cellular energy makes it a highly attractive target for therapeutic intervention.[2]
Figure 1: Simplified AMPK Signaling Pathway.
Profiling the AMPK Activators
A nuanced understanding of each activator's mechanism is critical for experimental design and data interpretation. Activators can be broadly classified as "direct" or "indirect," with further distinctions based on their specific binding sites and requirements for cellular metabolism.
This compound
This compound is primarily known as a metabolite of the alkylating chemotherapy agent temozolomide (TMZ).[4][5] While its role in the anti-cancer activity of its parent drug is complex, it has also been identified as an activator of AMPK.[4]
-
Mechanism of Action: The precise mechanism of direct interaction with the AMPK complex has not been fully elucidated in publicly available literature. However, recent research provides a compelling hypothesis. Temozolomide treatment leads to the intracellular formation of 5-aminoimidazole-4-carboxamide (AICA), which is then converted by the enzyme hypoxanthine phosphoribosyl transferase 1 (HPRT1) into the AMP analog AICAR monophosphate (ZMP).[6][7] This ZMP then acts as an AMP mimetic to activate AMPK. Given that this compound is structurally related to AICA, it is highly probable that it follows a similar bioactivation pathway. This places it mechanistically in the same category as the prodrug AICAR, functioning as an indirect activator that requires intracellular enzymatic conversion to an AMP analog.
-
Efficacy: To date, a specific EC₅₀ value from a direct in vitro kinase assay for this compound has not been reported in peer-reviewed literature. Its efficacy is inferred from studies on its parent compound, temozolomide, which show downstream AMPK activation, such as the phosphorylation of Acetyl-CoA Carboxylase (ACC).[4]
AICAR (Acadesine, 5-aminoimidazole-4-carboxamide ribonucleoside)
AICAR is a cell-permeable adenosine analog that has been a workhorse in AMPK research for decades.[8][9]
-
Mechanism of Action: AICAR is a prodrug that is taken up by cells via adenosine transporters.[2] Intracellularly, it is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[10] ZMP is an AMP analog that mimics the effects of AMP by binding to the γ-subunit of AMPK.[1][2] This binding causes allosteric activation and promotes the phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like LKB1, leading to robust activation.[11] It is therefore classified as an indirect activator , as it does not directly bind AMPK itself but requires conversion to an active metabolite.
-
Efficacy: ZMP is a significantly less potent activator than AMP in cell-free systems.[2] However, because ZMP can accumulate to high millimolar concentrations within cells, AICAR treatment can potently activate AMPK in an intact cellular context.[2] Effective concentrations in cell culture typically range from 0.5 mM to 2 mM .[12]
-
Pharmacokinetics: AICAR has poor oral bioavailability and a short half-life when administered intravenously, which has limited its clinical utility.[13]
Metformin
Metformin is a biguanide drug and the most widely prescribed first-line therapy for type 2 diabetes. Its metabolic benefits are largely attributed to the activation of hepatic AMPK.
-
Mechanism of Action: Metformin's activation of AMPK is indirect and complex. The primary mechanism involves the mild and transient inhibition of Complex I of the mitochondrial respiratory chain.[2][14] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio, which is the natural physiological trigger for AMPK activation.[2][14] It does not directly bind to the AMPK complex.
-
Efficacy: The effective concentration of metformin is highly dependent on the cell type and incubation time. In primary hepatocytes, significant AMPK activation can be observed at concentrations ranging from 50 µM to 500 µM with longer incubation times (e.g., 7 hours).[14] In vivo, therapeutic plasma levels are typically in the range of 10-40 µM , though concentrations can be 3- to 5-fold higher in the liver.[15]
-
Pharmacokinetics: Metformin has an oral bioavailability of approximately 50-60%.[16][17] It is not metabolized and is excreted unchanged in the urine, with a plasma elimination half-life of roughly 4 to 9 hours.[16]
A-769662
A-769662 is a potent, reversible, small-molecule activator from the thienopyridone class. It represents a significant advancement over indirect activators due to its distinct mechanism.
-
Mechanism of Action: A-769662 is a direct, allosteric activator . It binds to a specific site on the AMPK complex, inducing a conformational change that promotes activation.[2] Critically, this activation is independent of the cellular AMP:ATP ratio and upstream kinases like LKB1 in intact cells.[18] A-769662 mimics both key effects of AMP: it causes allosteric activation and inhibits the dephosphorylation of the activating Thr172 residue.[2] It also exhibits selectivity for AMPK heterotrimers containing the β1 subunit.[18]
-
Efficacy: In cell-free assays using purified rat liver AMPK, A-769662 demonstrates high potency with an EC₅₀ of approximately 0.8 µM .[2] It inhibits fatty acid synthesis in primary rat hepatocytes with an IC₅₀ of 3.2 µM.[2]
Comparative Efficacy and Properties: A Quantitative Summary
The choice of an activator often depends on the desired potency, mechanism, and experimental system. The table below summarizes the key quantitative parameters for each compound.
| Activator | Mechanism Type | Target Site | Requires Cellular Metabolism? | Potency (EC₅₀ / Effective Conc.) |
| This compound | Indirect (Prodrug, Putative) | γ-subunit (via ZMP) | Yes | Data Not Available |
| AICAR | Indirect (Prodrug) | γ-subunit (via ZMP) | Yes | 0.5 - 2 mM (in cells)[12] |
| Metformin | Indirect (Mitochondrial) | N/A (alters AMP:ATP ratio) | No | 10 µM - 2 mM (in cells)[14] |
| A-769662 | Direct (Allosteric) | α/β subunit interface | No | ~0.8 µM (cell-free)[2] |
Experimental Protocols for Assessing AMPK Activation
To ensure scientific rigor, the activation of AMPK by these compounds must be empirically validated. The following are standard, self-validating protocols for both cell-free and cell-based systems.
Protocol 1: In Vitro AMPK Kinase Activity Assay (ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of purified AMPK by quantifying the amount of ADP produced, which is a direct product of the kinase's phosphotransferase activity. The ADP-Glo™ assay is a robust, non-radioactive, luminescence-based method.
Figure 2: Workflow for the ADP-Glo™ AMPK Kinase Assay.
Methodology:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. To each well, add:
-
Purified, active AMPK enzyme (e.g., α1β1γ1 isoform).
-
A specific peptide substrate (e.g., SAMS peptide).[2]
-
Kinase reaction buffer (containing Mg²⁺).
-
The AMPK activator of interest at various concentrations (or vehicle control).
-
-
Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60-120 minutes).[19]
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in Step 1 into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the AMPK activity.
-
Data Analysis: Plot the luminescence signal against the activator concentration and fit the data to a dose-response curve to determine the EC₅₀.
Protocol 2: Cellular AMPK Activation Assay (Western Blot)
This cell-based assay provides a physiological measure of AMPK activation by detecting the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a hallmark of its active state. It also validates the functional consequence of this activation by measuring the phosphorylation of a key downstream target, ACC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary hepatocytes, C2C12 myotubes, or a relevant cancer cell line) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the AMPK activator or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours, depending on the activator).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate proteins based on size by loading equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17] Note: For phospho-antibodies, BSA is often preferred.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[18]
-
-
Stripping and Re-probing (Self-Validation):
-
To validate the results and normalize for protein loading, the same membrane must be analyzed for total AMPK and a loading control.
-
Incubate the membrane in a stripping buffer to remove the first set of antibodies.
-
Re-block the membrane and re-probe sequentially with a primary antibody for total AMPKα, and then again for a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phospho-AMPK signal to the total AMPK signal.
-
Normalize this ratio to the loading control to correct for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control. The same process can be repeated for phospho-ACC (Ser79) and total ACC to confirm downstream pathway activation.
-
Discussion and Strategic Application
The choice between these activators is not merely a matter of potency but is deeply rooted in experimental context and the specific scientific question being addressed.
Figure 3: Mechanistic Comparison of AMPK Activator Classes.
-
For studying physiological energy stress: Metformin is an excellent choice as it recapitulates a physiological stress by altering the cellular energy charge. However, researchers must be aware of its potential AMPK-independent effects.
-
For robust cellular activation via AMP-mimicry: AICAR has historically been the go-to compound. It reliably activates AMPK in most cell types, provided the cells have competent adenosine transporters and adenosine kinase activity. Its requirement for metabolic activation makes it unsuitable for cell-free assays. This compound , based on its likely mechanism, would fall into this category. Its primary utility may lie in oncology research related to temozolomide resistance and metabolism, offering a more specific tool than the parent drug to probe the role of this particular metabolite.
-
For specific, high-potency direct activation: A-769662 is the superior tool for dissecting the downstream consequences of AMPK activation with high precision and without confounding effects on cellular energy levels. Its direct binding mechanism makes it ideal for in vitro kinase assays and for bypassing the need for cellular metabolism. Its β1-isoform selectivity can be either an advantage for targeted studies or a limitation if other isoforms are of interest.
References
- 1. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Population pharmacokinetics of temozolomide and metabolites in infants and children with primary central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxanthine phosphoribosyl transferase 1 metabolizes temozolomide to activate AMPK for driving chemoresistance of glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase activation by 5-aminoimidazole-4-carbox-amide-1-β-D-ribofuranoside (AICAR) reduces lipoteichoic acid-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of temozolomide administered in combination with O6-benzylguanine in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Guide to AMPK Activators: 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide vs. AICAR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of AMPK in Cellular Metabolism
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress signals that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP. This positions AMPK as a critical therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.
This guide provides a detailed comparison of two compounds that have been associated with AMPK activation: the well-established research tool, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), and the less-characterized metabolite of the chemotherapeutic agent temozolomide, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between AICAR and the putative action of this compound lies in their proposed mechanisms of AMPK activation.
AICAR: The Pro-Drug and AMP Mimic
AICAR is a cell-permeable nucleoside that acts as a pro-drug.[1] Once inside the cell, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit.[2][3] This binding mimics the effect of high AMP levels, triggering a conformational change that promotes the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases like LKB1, leading to full AMPK activation.[3]
Caption: Mechanism of AICAR-mediated AMPK activation.
This compound: A Metabolite with Emerging AMPK Links
This compound (CAS 188612-53-5) is a known metabolite of the alkylating agent temozolomide, a drug used in the treatment of glioblastoma.[1][4] Several sources suggest that this compound can influence AMPK activity.[1][4] However, the precise mechanism of this interaction is not well-elucidated in publicly available literature. It is unclear whether it acts as a direct allosteric activator, influences upstream kinases, or affects cellular energy status in a manner that indirectly activates AMPK. Studies on the parent drug, temozolomide, have shown that it can induce AMPK activation, which contributes to its apoptotic effects in glioblastoma cells.[5][6] This activation appears to be a downstream consequence of DNA damage and the generation of reactive oxygen species.[5][6] It is plausible that its metabolite, this compound, may contribute to this effect, but further research is required to confirm a direct and specific activating role.
Caption: Postulated involvement of this compound in AMPK activation.
Comparative Performance Analysis: A Data-Driven Look
A significant challenge in directly comparing these two compounds is the lack of quantitative performance data for this compound in the scientific literature. While its role as a temozolomide metabolite is established, its specific activity as an AMPK activator has not been extensively characterized.
| Feature | AICAR | This compound |
| Mechanism | Indirect (pro-drug), AMP mimic | Unclear; potentially indirect as a metabolite of temozolomide |
| Potency (EC50) | Not applicable in direct kinase assays; effective cellular concentrations typically 0.5-2 mM. | Data not publicly available |
| Specificity | Known to have significant AMPK-independent (off-target) effects.[2][3] | Data not publicly available |
| Cellular Permeability | Yes | Assumed, as it is a metabolite of a cell-permeable drug |
Note: The lack of quantitative data for this compound necessitates a cautious interpretation of its potential as a direct AMPK activator.
AICAR: The Double-Edged Sword of Potency and Off-Target Effects
AICAR has been a workhorse in metabolism research for decades, largely due to its reliable activation of AMPK in a wide range of cell types and in vivo models.[3] However, its utility is tempered by a number of important considerations:
-
High Concentrations Required: Effective concentrations of AICAR in cell culture are typically in the high micromolar to low millimolar range (0.5-2 mM). This is a reflection of its indirect mechanism and the need for sufficient intracellular conversion to ZMP.
-
Significant Off-Target Effects: A growing body of evidence highlights numerous AMPK-independent effects of AICAR.[2][3] These can be attributed to the high intracellular concentrations of ZMP, which can interfere with other nucleotide-dependent enzymes and pathways. This lack of specificity is a critical consideration when interpreting experimental results.
This compound: An Enigma with Therapeutic Context
The primary context for the biological activity of this compound is as a metabolite of temozolomide.[1][4] Studies have shown that temozolomide treatment leads to AMPK activation, which is a component of its anti-cancer effects.[5][6] While it is plausible that this metabolite contributes to the observed AMPK activation, there is currently no direct evidence to support its use as a selective and direct AMPK activator for research purposes. Its potential effects are likely intertwined with the broader cellular response to the parent drug, including DNA damage and oxidative stress.
Experimental Protocols: A Guide to Measuring AMPK Activation
For researchers investigating these or other AMPK activators, a robust set of experimental protocols is essential. Below are standardized methods for assessing AMPK activation and its downstream consequences.
Western Blotting for Phospho-AMPK (Thr172)
This is the most common method for assessing the activation state of AMPK.
Caption: Workflow for Western blot analysis of AMPK phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the AMPK activator (e.g., AICAR at 0.5-2 mM) for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPKα at Threonine 172 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the phospho-AMPK signal, the membrane can be stripped and re-probed with an antibody against total AMPKα and a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and the test compound in a kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Non-radioactive alternatives using luminescence (e.g., ADP-Glo) or fluorescence polarization are also widely available.
Cellular Glucose Uptake Assay
This functional assay measures a key downstream effect of AMPK activation.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., myotubes or adipocytes) to confluence and then starve them in a serum-free, low-glucose medium for several hours to lower basal glucose uptake.
-
Treatment: Treat the cells with the AMPK activator or a control for the desired time.
-
Initiate Glucose Uptake: Add a solution containing a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
Stop Uptake: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity reflects the rate of glucose uptake.
Conclusion and Future Directions
The comparison between this compound and AICAR for the purpose of AMPK activation highlights a significant knowledge gap. AICAR, despite its limitations regarding off-target effects, remains a well-characterized tool for inducing AMPK activation in a research setting. Its mechanism is understood, and the required experimental conditions are well-documented.
In contrast, this compound is, at present, primarily of interest in the context of its parent compound, temozolomide. While there are indications that it may influence AMPK signaling, there is a clear lack of direct, quantitative evidence to support its use as a standalone AMPK activator. For researchers specifically interested in the metabolic effects of temozolomide, investigating this metabolite is a logical step. However, for those seeking a reliable and characterizable tool to study AMPK-dependent pathways, AICAR or newer, more specific direct AMPK activators would be more appropriate choices.
Future research should focus on characterizing the direct effects of this compound on AMPK activity using in vitro kinase assays and cellular thermal shift assays to determine direct binding. Furthermore, a comprehensive analysis of its specificity and potential off-target effects is necessary before it can be considered a validated tool for AMPK research.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Supplier [benchchem.com]
- 4. Activation of AMP-activated Protein Kinase by Temozolomide Contributes to Apoptosis in Glioblastoma Cells via p53 Activation and mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of AMP-activated protein kinase by temozolomide contributes to apoptosis in glioblastoma cells via p53 activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
A Researcher's Guide to Investigating Antibody Cross-Reactivity with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Off-target binding, or cross-reactivity, can lead to erroneous data and misinterpreted results, a particularly challenging issue when working with small molecules. This guide provides an in-depth technical framework for assessing the potential cross-reactivity of antibodies with the small molecule 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide.
This compound is a known metabolite of the chemotherapeutic agent temozolomide.[1] Understanding its immunochemical profile is crucial for researchers developing immunoassays for temozolomide monitoring or studying its metabolic pathways. As there are no commercially available antibodies specifically targeting this compound, this guide will focus on a proactive approach: identifying potentially cross-reactive antibodies raised against structurally similar molecules and providing a robust experimental protocol to quantify this interaction.
The Challenge of Small Molecule Immunology: Haptens and Carrier Proteins
Small molecules like this compound are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[2][3][4][][6] This complex, known as a hapten-carrier conjugate, is then used to immunize an animal.
The resulting antibodies will recognize the hapten, but the specificity can be influenced by the site of conjugation and the overall structure of the immunogen.[2] This is where the potential for cross-reactivity arises. Antibodies raised against one hapten may also bind to other molecules that share similar structural motifs.
Caption: Generation of antibodies against small molecules (haptens).
Identifying Potential Cross-Reactants
Given the structure of this compound, the most likely candidates for cross-reactive antibodies are those generated against its parent drug, temozolomide, or other structurally related imidazole-containing compounds. A prime candidate for investigation is 5-aminoimidazole-4-carboxamide ribonucleoside (AICA riboside) , an endogenous activator of AMP-activated protein kinase (AMPK).[7] Both molecules share the core 5-aminoimidazole-4-carboxamide structure.
| Compound | CAS Number | Molecular Formula | Key Structural Features |
| This compound | 188612-53-5 | C₆H₉N₅O₂ | Imidazole ring, amino group, two carboxamide groups |
| Temozolomide | 85622-93-1 | C₆H₆N₆O₂ | Imidazotetrazine ring |
| 5-Aminoimidazole-4-carboxamide ribonucleoside (AICA riboside) | 2627-69-2 | C₉H₁₄N₄O₅ | Imidazole ring, amino group, carboxamide group, ribose moiety |
Experimental Workflow: Assessing Cross-Reactivity with Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the interaction between an antibody and a small molecule.[1][8][9] This method relies on the competition between a labeled antigen and the analyte of interest (in this case, this compound) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow for a competitive ELISA to test cross-reactivity.
Detailed Protocol for Competitive ELISA
This protocol provides a general framework. Optimization of antibody and antigen concentrations is crucial for assay performance.
Materials:
-
High-binding 96-well microplate
-
Antibody of interest (e.g., anti-AICA riboside antibody)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Enzyme-labeled antigen (conjugate of the original immunogen with an enzyme like HRP)
-
This compound (for creating a standard curve)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Remove the coating solution.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound in blocking buffer to create a standard curve.
-
In separate tubes, mix 50 µL of each standard dilution (or your test sample) with 50 µL of a pre-determined optimal concentration of the enzyme-labeled antigen.
-
Incubate this mixture for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data from the competitive ELISA will be used to generate a standard curve by plotting the absorbance against the concentration of this compound. A sigmoidal curve is expected, where higher concentrations of the test compound result in lower absorbance values. The IC50 value, which is the concentration of the test compound that inhibits 50% of the maximum signal, can be calculated from this curve.
To determine the percentage of cross-reactivity, the IC50 of the original immunogen (e.g., AICA riboside) is compared to the IC50 of the test compound (this compound) using the following formula:
% Cross-Reactivity = (IC50 of original immunogen / IC50 of test compound) x 100
A high percentage of cross-reactivity indicates that the antibody binds significantly to this compound.
Conclusion and Recommendations
Investigating the cross-reactivity of antibodies with small molecules like this compound requires a systematic and empirical approach. In the absence of commercially available, validated antibodies, researchers must take the initiative to perform their own cross-reactivity assessments. By identifying antibodies against structurally related compounds and employing a robust competitive ELISA protocol, it is possible to quantify the degree of off-target binding. This due diligence is essential for ensuring the accuracy and reliability of immunoassay data in research and drug development.
It is recommended that any antibody intended for use in an assay where this compound may be present be thoroughly vetted for cross-reactivity using the principles and protocols outlined in this guide.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Urine levels of 5-aminoimidazole-4-carboxamide riboside (AICAR) in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
A Guide to the Synthesis and Biological Evaluation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the replication of published findings related to 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. This imidazole derivative is a key metabolite of the chemotherapeutic agent temozolomide and is noted for its biological activity, particularly its role in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
This document is structured to provide not only a step-by-step protocol for the synthesis of this compound but also a detailed methodology for evaluating its biological activity. The presented protocols are based on established and published methods, offering a reliable foundation for replication and further investigation.
I. Introduction to this compound
This compound, often referred to as carbamoyl-AICA, is a small molecule with the chemical formula C₆H₉N₅O₂.[2] Its significance in the scientific community stems primarily from its identity as a metabolite of temozolomide, a frontline treatment for glioblastoma.[2] The non-enzymatic degradation of temozolomide at physiological pH leads to the formation of this compound.[2]
Beyond its role as a metabolite, studies have suggested that this compound can activate AMPK.[1] This kinase is a critical sensor of cellular energy status and its activation can influence a variety of downstream pathways, including glucose uptake and fatty acid oxidation.[2] This biological activity has positioned the compound as a subject of interest for research in metabolic diseases and oncology.
II. Synthesis of this compound
The following two-part synthesis protocol is adapted from established methods and provides a clear pathway to obtaining the target compound. The first part details the preparation of a key reagent, N-methylcarbamoylimidazole, which acts as a safer alternative to methyl isocyanate. The second part describes the reaction of this reagent with 5-amino-1H-imidazole-4-carboxamide (AICA base) to yield the final product.
Part 1: Synthesis of N-methylcarbamoylimidazole
This procedure is based on the high-yielding synthesis described by Duspara et al. in The Journal of Organic Chemistry.[3][4] This method avoids the use of highly toxic and difficult-to-handle methyl isocyanate.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 1,1'-carbonyldiimidazole (CDI) in an appropriate aprotic solvent such as acetonitrile or tetrahydrofuran.
-
Addition of Amine Salt: Add methylamine hydrochloride (MeNH₃Cl) to the suspension. The use of the ammonium salt is crucial for achieving a high yield.[3][4]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is the desired N-methylcarbamoylimidazole, which is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like acetonitrile or THF are used to prevent the hydrolysis of CDI and the product.
-
Reagent Choice: The use of methylamine hydrochloride instead of free methylamine simplifies handling and improves the reaction yield.[3][4] The in-situ generation of methylamine is facilitated by a proton transfer from the ammonium salt to CDI.[3][4]
Part 2: Synthesis of this compound
This protocol is adapted from the process described in European Patent EP 3559001 B1.[5]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-1H-imidazole-4-carboxamide (AICA base) in an aprotic polar organic solvent such as acetonitrile or tetrahydrofuran.[5]
-
Reagent Addition: Add the N-methylcarbamoylimidazole prepared in Part 1 to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for the consumption of the starting materials by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the product, this compound, may precipitate from the reaction mixture. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
Self-Validating System: The purity of the synthesized compound should be verified by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity against reference standards.[6]
Expected Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Analytical Peaks |
| N-methylcarbamoylimidazole | C₅H₆N₄O | 138.13 | >95% | ¹H NMR signals corresponding to the imidazole and methyl protons. |
| This compound | C₆H₉N₅O₂ | 183.17 | Good to High | ¹H NMR (400 MHz, DMSO-d₆, δ): 8.50 (q, 1H), 7.67 (s, 1H), 6.9 (bd, 2H), 2.83 (d, 3H).[3] |
Synthesis Workflow Diagram:
Caption: Workflow for the two-part synthesis of the target compound.
III. Biological Evaluation: AMPK Activation Assay
To validate the biological activity of the synthesized this compound, a Western blot analysis to detect the phosphorylation of AMPK is a reliable method. The phosphorylation of the α-subunit of AMPK at threonine 172 is a well-established marker of its activation.[1] The following protocol is a generalized method that can be adapted for various cell lines.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, C2C12) in the appropriate growth medium until they reach 70-80% confluency.
-
If necessary, starve the cells in serum-free medium for 4-6 hours to reduce basal phosphorylation levels.
-
Treat the cells with varying concentrations of the synthesized this compound (e.g., 0, 10, 50, 100 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for total AMPKα and a loading control protein like β-actin or GAPDH.
-
Data Analysis and Expected Outcome:
The band intensities on the Western blot are quantified using densitometry software. The signal for phosphorylated AMPK (p-AMPK) is normalized to the signal for total AMPK. An increase in the p-AMPK/total AMPK ratio with increasing concentrations of this compound would confirm its ability to activate AMPK.
AMPK Activation and Downstream Signaling Diagram:
Caption: Simplified AMPK signaling pathway upon activation.
IV. Comparison and Alternatives
While this guide focuses on this compound, it is important for researchers to be aware of alternative compounds used to study AMPK activation.
| Compound | Mechanism of Action | Common Experimental Concentrations | Key Considerations |
| This compound | Direct activator of AMPK.[1] | 10-100 µM (Hypothesized) | As a metabolite of temozolomide, its effects may be relevant in the context of chemotherapy. |
| AICAR (Acadesine) | Prodrug that is converted intracellularly to ZMP, an AMP analog, which then allosterically activates AMPK.[7] | 0.5-2 mM | A widely used and well-characterized AMPK activator. |
| Metformin | Indirectly activates AMPK, primarily through inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio. | 1-10 mM | A commonly prescribed anti-diabetic drug with extensive clinical data. Its effects can be broader than direct AMPK activation. |
| A-769662 | A direct, allosteric activator of AMPK that is independent of the upstream kinase LKB1. | 10-100 µM | Offers a more specific mode of direct AMPK activation compared to AICAR. |
V. Conclusion
This guide provides a detailed framework for the synthesis and biological evaluation of this compound. By following the outlined protocols, researchers can reliably replicate and build upon existing findings related to this compound. The provided context on its mechanism of action and comparison with other AMPK activators should aid in the design of robust experiments and the interpretation of results. As with any scientific investigation, careful attention to detail, proper controls, and thorough analytical validation are paramount to ensuring the integrity and reproducibility of the findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Reactivity of NâAlkyl Carbamoylimidazoles: Development of NâMethyl Carbamoylimidazole as a Methyl Isocyanate Equivalent - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide's Therapeutic Potential: A Comparative Guide for Preclinical Development
This guide provides a comprehensive framework for the in vivo validation of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a compound of interest primarily recognized as a metabolite of the alkylating agent temozolomide.[1][2][3] The principal mechanism of action attributed to this molecule is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This positions this compound as a promising therapeutic candidate for metabolic diseases, such as type 2 diabetes, and for oncology, given AMPK's role in modulating cellular metabolism and growth.[1][2]
This document will navigate the essential preclinical in vivo studies required to substantiate these therapeutic hypotheses. In the absence of extensive standalone in vivo data for this compound, this guide will draw comparisons with a well-characterized AMPK activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), to establish benchmarks for efficacy and to delineate a logical, data-driven path toward clinical translation.
Mechanistic Foundation and Therapeutic Rationale
This compound is a small molecule featuring an imidazole ring, a structure common in many biologically active compounds.[1][4] Its primary known biological function is the activation of AMPK.[1][2] AMPK activation initiates a cascade of downstream events that collectively shift the cell from an anabolic to a catabolic state, thereby restoring energy balance. This includes enhancing glucose uptake and fatty acid oxidation.[2] It is through this mechanism that this compound is postulated to exert its therapeutic effects.
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action and therapeutic potential.
Comparative Analysis: this compound vs. AICAR
A direct comparison with a well-established AMPK activator is crucial for contextualizing the preclinical data. AICAR is a widely studied adenosine analog that, upon cellular uptake, is phosphorylated to form ZMP, an AMP mimetic that allosterically activates AMPK.[5]
| Feature | This compound | AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) |
| Mechanism of Action | Direct or indirect activator of AMPK.[1][2] | Prodrug, converted to ZMP which is an AMP mimetic.[5] |
| Known In Vivo Efficacy | Limited standalone data; contributes to temozolomide efficacy.[2] | Improves glucose homeostasis in diabetic animal models.[6][7] |
| Potential Advantages | Potentially more direct mechanism of action; smaller molecule. | Extensive body of research and established protocols. |
| Potential Disadvantages | Lack of comprehensive in vivo data. | Can affect other AMP-regulated enzymes.[5] |
Experimental Protocols for In Vivo Validation
The following protocols are designed to rigorously assess the therapeutic potential of this compound in vivo.
Diagram: In Vivo Validation Workflow
Caption: A streamlined workflow for in vivo validation.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a dose-response relationship for AMPK activation.
Animal Model: Male Sprague Dawley rats (8-10 weeks old).
Methodology:
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at three dose levels (e.g., 1, 10, and 50 mg/kg).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment: In a parallel cohort, collect tissue samples (liver, skeletal muscle) at peak plasma concentrations to assess AMPK phosphorylation (p-AMPK) levels via Western blot or ELISA.
Comparative Data: The pharmacokinetic profile can be compared to published data for temozolomide and its metabolites to understand its behavior as a standalone agent.[8][9]
Toxicology Assessment
Objective: To evaluate the safety profile of this compound.
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acute Toxicity: Administer single escalating doses of the compound and monitor for morbidity and mortality for 14 days.
-
Sub-chronic Toxicity: Administer the compound daily for 28 days at three dose levels.
-
Endpoints: Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.
Comparative Data: The safety profile should be benchmarked against that of other imidazole-based therapeutics and AMPK activators. A preclinical study on another imidazole-carboxamide derivative, ICA-1s, showed low toxicity in a murine model, which can serve as a point of reference.[10][11]
Efficacy Studies
Objective: To assess the ability of this compound to improve glucose homeostasis.
Animal Model: Genetically diabetic mice (e.g., db/db or ob/ob mice).
Methodology:
-
Treatment: Administer the compound or vehicle daily for 4-6 weeks.
-
Glucose Homeostasis Assessment:
-
Monitor fasting blood glucose and insulin levels weekly.
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
-
Mechanism of Action Confirmation: At the end of the study, collect tissues (liver, skeletal muscle, adipose) to measure p-AMPK levels and the expression of downstream target genes involved in glucose metabolism.
Comparative Data: The expected outcomes would be a reduction in hyperglycemia and improved glucose tolerance, similar to the effects observed with AICAR in diabetic mouse models.[6][7]
| Parameter | Expected Outcome with this compound | Known Outcome with AICAR |
| Fasting Blood Glucose | Significant reduction | Significant reduction[6] |
| Oral Glucose Tolerance | Improved | Improved[6] |
| Skeletal Muscle p-AMPK | Increased | Increased[12] |
Objective: To evaluate the anti-tumor efficacy of this compound.
Animal Model: Athymic nude mice bearing subcutaneous U87MG or similar glioblastoma xenografts.
Methodology:
-
Tumor Implantation: Subcutaneously inject glioblastoma cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment (compound) and control (vehicle) groups. Administer treatment daily.
-
Efficacy Assessment:
-
Measure tumor volume twice weekly with calipers.
-
Monitor body weight as an indicator of toxicity.
-
-
Mechanism of Action Confirmation: At the end of the study, excise tumors and analyze for p-AMPK levels and markers of apoptosis and proliferation.
Comparative Data: The anticipated outcome is a reduction in tumor growth rate. This would be a novel finding, as the primary anti-cancer effect of its parent compound, temozolomide, is DNA alkylation.[1][2]
Conclusion and Future Directions
The in vivo validation of this compound presents a compelling opportunity to develop a novel therapeutic agent targeting the well-validated AMPK pathway. The experimental framework outlined in this guide provides a rigorous and logical progression for establishing a proof-of-concept for its efficacy and safety.
A successful outcome from these studies would warrant further investigation into its oral bioavailability, blood-brain barrier penetration (especially for neurological applications like glioblastoma), and long-term safety. The comparative approach, using AICAR as a benchmark, will be instrumental in interpreting the significance of the findings and in making informed decisions for subsequent clinical development.
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-aminoimidazole-4-carboxy-amide-1-beta-D-ribofuranoside treatment ameliorates hyperglycaemia and hyperinsulinaemia but not dyslipidaemia in KKAy-CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Advanced Cancer Research: Temozolomide and its Metabolite 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
A Senior Application Scientist's Guide to the Nuances of a Standard-of-Care Chemotherapeutic and its Metabolic Offspring
In the landscape of neuro-oncology, temozolomide (TMZ) stands as a cornerstone in the treatment of glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer.[1][2] Its efficacy as a DNA alkylating agent is well-established. However, a deeper dive into its pharmacology reveals a complex metabolic story with significant implications for its therapeutic window and the development of chemoresistance. This guide provides a comparative analysis of temozolomide and one of its key metabolites, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, a compound often shrouded in ambiguity in scientific literature. We will dissect their distinct roles, from cytotoxicity to the activation of survival pathways, offering researchers and drug development professionals a clear, evidence-based perspective.
The Prodrug and its Legacy: Unraveling the Temozolomide Metabolic Cascade
Temozolomide is a prodrug, meaning it is inactive until it undergoes chemical conversion in the body.[3][4] At physiological pH, TMZ spontaneously hydrolyzes to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] MTIC is the true cytotoxic agent, readily methylating DNA, primarily at the O6 and N7 positions of guanine residues. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[4]
However, the story doesn't end with MTIC. This unstable intermediate further degrades into two key products: the highly reactive methyldiazonium cation, which is responsible for DNA alkylation, and the stable metabolite 5-aminoimidazole-4-carboxamide (AIC).[5][6] It is within this metabolic cascade that we find the subject of our comparison, this compound, a related but distinct chemical entity that is also a downstream product of temozolomide's degradation.[7][8]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between temozolomide and its metabolite, this compound, lies in their fundamental mechanisms of action. While temozolomide's therapeutic effect is a direct consequence of DNA alkylation, its metabolite has been implicated in a separate signaling pathway that can ironically contribute to chemoresistance.
Temozolomide: The DNA Alkylating Agent
The cytotoxic effects of temozolomide are entirely dependent on its conversion to the active methylating species derived from MTIC. This process is a classic example of DNA damage-induced cell death.
The Metabolite's Twist: Activation of the AMPK Survival Pathway
While initially considered an inactive byproduct, recent evidence has illuminated a more complex role for the temozolomide metabolite, 5-aminoimidazole-4-carboxamide (AIC). In glioblastoma cells, AIC can be converted to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) by the enzyme hypoxanthine phosphoribosyl transferase 1 (HPRT1).[9] AICAR is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10]
The activation of AMPK by the temozolomide-derived AICAR has been shown to promote chemoresistance.[9] Activated AMPK can lead to an increased production of dNTPs, the building blocks of DNA, which in turn can fuel the repair of TMZ-induced DNA damage, thereby undermining the drug's efficacy.[9] Some literature also suggests that this compound itself may have some AMPK-activating properties, though the primary evidence points towards the AIC to AICAR conversion.[7][8]
Comparative Performance: A Summary of Key Differences
The following table summarizes the critical distinctions between temozolomide and its metabolite, this compound, based on their primary and secondary activities.
| Feature | Temozolomide | This compound & Related Metabolites (AIC) |
| Primary Role | Prodrug for DNA alkylating agent | Metabolite |
| Mechanism of Action | DNA methylation leading to apoptosis | Activation of AMPK pathway |
| Therapeutic Intent | Cytotoxicity against cancer cells | Potential contributor to chemoresistance |
| Clinical Significance | Standard-of-care chemotherapy for GBM | A target for overcoming drug resistance |
| Molecular Target | DNA (specifically guanine residues) | HPRT1 (for conversion of AIC to AICAR), AMPK |
Experimental Protocols: Investigating the Dichotomy
For researchers aiming to explore the dual effects of temozolomide and its metabolites, the following experimental workflows are fundamental.
Cell Viability Assay to Determine Temozolomide Cytotoxicity
This protocol outlines a standard MTT assay to measure the cytotoxic effects of temozolomide on glioblastoma cell lines.
Methodology:
-
Cell Seeding: Plate glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of temozolomide in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for AMPK Activation
This protocol details the detection of AMPK activation in response to temozolomide treatment by measuring the phosphorylation of AMPKα at Threonine 172.
Methodology:
-
Cell Lysis: Treat glioblastoma cells with temozolomide for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Conclusion: A Paradigm Shift in Understanding Temozolomide's Action
The comparative analysis of temozolomide and its metabolite, this compound, and more specifically the AIC to AICAR pathway, necessitates a shift in our understanding of this cornerstone chemotherapeutic agent. Temozolomide is not merely a DNA-damaging agent; its metabolism actively engages cellular signaling pathways that can influence its own efficacy. For researchers and drug development professionals, this dualistic nature presents both a challenge and an opportunity. The activation of the AMPK pathway by a TMZ metabolite is a key mechanism of chemoresistance, making it a prime target for combination therapies aimed at enhancing and prolonging the effectiveness of temozolomide in the fight against glioblastoma. Future research should focus on elucidating the precise quantitative contribution of this metabolic pathway to clinical outcomes and on the development of potent and specific inhibitors of HPRT1 or other nodes in this resistance pathway.
References
- 1. Systematic review and meta-analysis of temozolomide in animal models of glioma: was clinical efficacy predicted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of AMP-activated protein kinase by temozolomide contributes to apoptosis in glioblastoma cells via p53 activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide induces autophagy via ATM‑AMPK‑ULK1 pathways in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Hypoxanthine phosphoribosyl transferase 1 metabolizes temozolomide to activate AMPK for driving chemoresistance of glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide's Effects: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological effects of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. Primarily recognized as a principal metabolite of the alkylating chemotherapeutic agent temozolomide, this compound has garnered interest for its own potential biological activities, most notably the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established AMPK activators and detailed, self-validating experimental protocols to rigorously assess its efficacy and mechanism of action.
Introduction to this compound
This compound (CAS No. 188612-53-5) is a small molecule with the chemical formula C₆H₉N₅O₂ and a molecular weight of 183.17 g/mol .[1] It is formed through the non-enzymatic hydrolysis of temozolomide at physiological pH.[1][2] While the cytotoxic effects of temozolomide are attributed to its ability to methylate DNA, the metabolic byproducts, including this compound, may possess distinct biological activities.[1][2] The primary reported effect of this metabolite is the activation of AMPK, a serine/threonine kinase that acts as a cellular energy sensor.[1][2] AMPK activation plays a crucial role in various metabolic processes, including enhanced glucose uptake and increased fatty acid oxidation, making it a therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as certain cancers.[1]
Comparative Analysis with Alternative AMPK Activators
To provide a thorough assessment of this compound, a direct comparison with well-characterized AMPK activators is essential. This section outlines the mechanisms and key features of two widely used alternatives: AICAR and Metformin.
| Feature | This compound | 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Metformin |
| Primary Mechanism | Reported to activate AMPK.[1][2] | Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK.[3][4] | Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio and subsequent AMPK activation.[5] |
| Cellular Uptake | Likely transported by nucleoside transporters. | Transported into cells by adenosine transporters. | Primarily transported by organic cation transporters (OCTs). |
| Established Use | Research compound; metabolite of temozolomide.[1][2] | Widely used research tool for AMPK activation.[6][7][8] | First-line medication for type 2 diabetes.[5] |
| AMPK-Independent Effects | Not well-characterized. | Some studies suggest AMPK-independent effects on glucose metabolism.[9][10] | Known to have AMPK-independent effects.[3][11] |
Causality of Experimental Choices:
The selection of AICAR and Metformin as comparators is based on their established and distinct mechanisms of AMPK activation. AICAR acts as a direct AMP mimetic, providing a positive control for the canonical AMPK activation pathway.[3][4] Metformin, on the other hand, activates AMPK indirectly by altering the cellular energy status.[5] Comparing the effects of this compound to both will help elucidate whether its mechanism is direct or indirect.
Experimental Protocols for Independent Verification
The following section provides detailed, step-by-step methodologies for key experiments to independently verify the effects of this compound.
Verification of AMPK Activation via Western Blotting
This protocol is designed to detect the phosphorylation of AMPK at Threonine 172 (Thr172) on its α-subunit, a key indicator of its activation.[12]
Diagram of the AMPK Activation Western Blot Workflow:
References
- 1. Buy this compound | 188612-53-5 [smolecule.com]
- 2. This compound Supplier [benchchem.com]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The AMP-activated protein kinase activator, 5-aminoimidazole-4-carboxamide-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR) Effect on Glucose Production, but Not Energy Metabolism, Is Independent of Hepatic AMPK in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and metformin inhibit hepatic glucose phosphorylation by an AMP-activated protein kinase-independent effect on glucokinase translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Rigorous Control Experiments for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide Studies
In the pursuit of novel therapeutics, the meticulous validation of a small molecule's mechanism of action is paramount. This guide provides an in-depth technical framework for designing and implementing robust control experiments when studying 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide , a known metabolite of the chemotherapeutic agent temozolomide[1][2]. Our focus will be on its role as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][3]. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and reproducibility of their findings.
The central tenet of this guide is that every experiment should be a self-validating system. We will move beyond simplistic protocols to explain the scientific rationale behind each control, empowering you to interpret your data with confidence and avoid common pitfalls in small molecule research.
The Critical Role of Controls in Small Molecule Research
Section 1: Foundational Controls for Cellular Assays
Before investigating the specific mechanism of action, it is crucial to establish baseline and negative controls to account for non-specific effects of the experimental conditions.
Vehicle Control: The Essential Baseline
Any observed cellular response must be attributable to the compound itself, not the solvent used to dissolve it.
Objective: To control for any effects induced by the solvent used to deliver this compound to the cells.
Rationale: Many organic solvents, such as DMSO, can independently affect cellular processes. A vehicle control group is treated with the same concentration of the solvent as the experimental group, allowing for the isolation of the compound's specific effects.[1][5]
Experimental Protocol: Vehicle Control in a Cell Viability Assay
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Experimental Group: Treat cells with the desired concentrations of this compound.
-
Vehicle Control Group: Treat cells with the same volume of the solvent used for the highest concentration of the compound.
-
Untreated Control Group: Treat cells with the cell culture medium alone.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Analysis: Normalize the results of the experimental group to the vehicle control group.
Inactive Analog Control: Dissecting Structure from Function
The ideal negative control is a molecule structurally similar to the active compound but lacking its biological activity.
Objective: To demonstrate that the observed phenotype is a direct result of the specific chemical structure of this compound and not due to non-specific interactions of its chemical scaffold.
Rationale: An inactive analog helps to rule out off-target effects that may be shared by compounds with a similar core structure. While a commercially available, validated inactive analog for this compound is not readily documented, researchers may consider synthesizing a closely related derivative with modifications predicted to abolish its AMPK-activating capacity.
Hypothetical Inactive Analog: A potential strategy could involve modification of the amino or carboxamide groups, which are likely crucial for its biological activity. The synthesis of such a compound would require collaboration with medicinal chemists.
Section 2: Mechanistic Controls for AMPK Pathway Activation
To confidently attribute the effects of this compound to AMPK activation, a combination of pharmacological and genetic controls is essential.
Pharmacological Controls: Probing the Pathway with Small Molecules
Well-characterized activators and inhibitors of the AMPK pathway serve as invaluable tools for validating on-target effects.
Positive Control: AICAR (5-Aminoimidazole-4-carboxamide Ribonucleoside)
-
Mechanism: AICAR is a cell-permeable adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.[6][7][8]
-
Application: Use AICAR in parallel with this compound to confirm that the downstream signaling events are consistent with known AMPK activation.
Negative Control: Compound C (Dorsomorphin)
-
Mechanism: Compound C is a widely used, albeit not entirely specific, inhibitor of AMPK.[9][10][11] It is important to be aware of its potential off-target effects on other kinases.[10][12]
-
Application: Pre-treatment with Compound C should attenuate or abolish the effects of this compound if they are indeed mediated by AMPK.
Data Presentation: Expected Outcomes of Pharmacological Controls
| Treatment Group | Expected Phospho-AMPK (Thr172) Level | Expected Downstream Effect (e.g., Phospho-ACC) |
| Vehicle Control | Basal | Basal |
| This compound | Increased | Increased |
| AICAR (Positive Control) | Increased | Increased |
| Compound C (Negative Control) | Basal or Reduced | Basal or Reduced |
| Compound C + this compound | Basal or Reduced | Basal or Reduced |
Experimental Workflow: Investigating AMPK Activation
Caption: Workflow for assessing AMPK activation and downstream metabolic effects.
Genetic Controls: The Gold Standard for Target Validation
Genetic manipulation to reduce or eliminate the target protein provides the most compelling evidence for on-target activity.
Objective: To confirm that the effects of this compound are dependent on the presence of AMPK.
Methods:
-
siRNA-mediated Knockdown: Transiently reduces the expression of the AMPKα catalytic subunit (encoded by the PRKAA1 and PRKAA2 genes).[3][13][14]
-
CRISPR/Cas9-mediated Knockout: Permanently ablates the gene encoding the AMPKα subunit, creating a null background for the target.[9][10][11]
Experimental Protocol: siRNA Knockdown of AMPKα
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting the AMPKα1 and/or AMPKα2 subunits, along with a non-targeting control siRNA.
-
Transfection: Transfect the cells with the AMPKα siRNA or the non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Validation of Knockdown:
-
Lyse a subset of the cells and perform Western blotting to confirm the reduction in total AMPKα protein levels.
-
Compare the protein levels in the AMPKα siRNA-treated cells to the non-targeting control and untransfected cells.
-
-
Compound Treatment: Treat the knockdown and control cells with this compound or vehicle.
-
Phenotypic Analysis: Assess the downstream effects (e.g., cell viability, metabolic assays).
Expected Outcome: The cellular response to this compound should be significantly diminished or absent in the AMPKα knockdown cells compared to the control cells.
Signaling Pathway: AMPK Activation and Downstream Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 188612-53-5 [smolecule.com]
- 3. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid oxidation assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 5-amino-1H-imidazole-4-carboxamide scaffold. While the parent compound, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, is known as a metabolite of the chemotherapeutic agent temozolomide, modifications to this core structure have yielded compounds with a range of biological activities.[1] This guide will focus primarily on the anticancer properties of these analogs, with supporting data from other therapeutic areas to illustrate the scaffold's versatility.
The 5-Aminoimidazole-4-carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The 5-aminoimidazole-4-carboxamide core is a crucial building block in numerous biological pathways and a key component in several synthetic drugs.[1] Its structural similarity to purine precursors makes it an attractive starting point for the development of enzyme inhibitors and modulators of cellular signaling pathways. The key positions for synthetic modification on this scaffold are the N1 and C4 positions of the imidazole ring, as substitutions at these sites can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Rationale for Modification:
-
N1-Position: Substitutions at the N1-position can modulate the compound's lipophilicity, which in turn affects its membrane permeability and oral bioavailability. Furthermore, the nature of the substituent at N1 can influence the compound's interaction with the target protein's binding pocket.
-
C4-Carboxamide: The carboxamide group at the C4-position is a key hydrogen bonding motif. Modifications here, such as conversion to an ester or other bioisosteres, can alter the compound's binding affinity and selectivity for its target.
Comparative Analysis of N1-Substituted Analogs as Anticancer Agents
A study by Mamat et al. (2021) provides a clear and systematic investigation into the anticancer activity of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates.[2] These analogs, which vary in the length of the alkyl chain at the N1-position, were evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Experimental Data: In Vitro Cytotoxicity (IC₅₀ in µM)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these analogs after 72 hours of treatment.
| Compound | N1-Substituent | HeLa (Cervical) | HT-29 (Colon) | HCT-15 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) |
| 5a | -CH₃ | >100 | >100 | >100 | >100 | >100 |
| 5b | -C₂H₅ | >100 | >100 | >100 | >100 | >100 |
| 5c | -C₄H₉ | 8.32 ± 0.12 | 10.15 ± 0.08 | 12.34 ± 0.15 | 15.67 ± 0.21 | 18.91 ± 0.25 |
| 5d | -C₈H₁₇ | 2.45 ± 0.03 | 3.12 ± 0.04 | 4.56 ± 0.06 | 6.78 ± 0.09 | 8.12 ± 0.11 |
| 5e | -C₁₂H₂₅ | 0.737 ± 0.05 | 1.194 ± 0.02 | 2.01 ± 0.03 | 3.45 ± 0.05 | 4.11 ± 0.06 |
| 5f | -C₁₆H₃₃ | 1.56 ± 0.02 | 2.34 ± 0.03 | 3.12 ± 0.04 | 5.01 ± 0.07 | 6.34 ± 0.08 |
Data extracted from Mamat et al., Arch Pharm (Weinheim), 2021.[2]
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates a strong correlation between the length of the N1-alkyl chain and the anticancer activity of these analogs.
-
Short Chains (Methyl, Ethyl): Analogs with short alkyl chains (5a, 5b) are essentially inactive, with IC₅₀ values greater than 100 µM across all tested cell lines. This suggests that a certain degree of lipophilicity is required for cellular uptake and/or target engagement.
-
Medium to Long Chains (Butyl to Dodecyl): A significant increase in potency is observed as the alkyl chain length increases from butyl (5c) to octyl (5d), and further to dodecyl (5e). The dodecyl analog (5e) exhibits the highest potency, with sub-micromolar activity against HeLa cells (IC₅₀ = 0.737 µM) and low micromolar activity against HT-29 cells (IC₅₀ = 1.194 µM).[2]
-
Very Long Chains (Hexadecyl): Further increasing the chain length to hexadecyl (5f) results in a slight decrease in activity compared to the dodecyl analog. This suggests that while lipophilicity is important, there may be an optimal range, beyond which solubility or other factors may become limiting.
Caption: Correlation between N1-alkyl chain length and anticancer activity.
Mechanistic Insights into Anticancer Activity
The potent anticancer activity of the N1-dodecyl analog (5e) was further investigated to elucidate its mechanism of action. The findings suggest a multi-faceted process involving the induction of apoptosis.[2]
Induction of Apoptosis:
Further studies on compound 5e revealed that it induces early apoptosis in both HeLa and HT-29 cells.[2] The mechanism of apoptosis induction by 5-aminoimidazole-4-carboxamide derivatives is a subject of ongoing research. Some studies suggest that these compounds can activate caspase-9 and caspase-3, leading to the execution phase of apoptosis.[3] This process is often initiated by the release of cytochrome c from the mitochondria.[3]
Disruption of Mitochondrial Membrane Potential:
A key finding for analog 5e was its ability to significantly reduce the mitochondrial membrane potential in a dose-dependent manner.[2] This disruption is a critical event in the intrinsic apoptotic pathway, as it leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering the caspase cascade.
The Role of AMP-Activated Protein Kinase (AMPK):
The parent scaffold is related to AICAR, a well-known activator of AMPK.[4] AMPK activation can have context-dependent roles in cancer, sometimes promoting survival and other times inducing apoptosis.[5][6] Interestingly, some studies on AICAR-induced apoptosis have shown it to be independent of AMPK activation in certain cell lines like Jurkat cells.[3][7] It is plausible that the N1-alkylated analogs also exert their effects through an AMPK-independent pathway, possibly involving direct effects on mitochondrial function or other cellular targets.
Caption: Proposed intrinsic apoptotic pathway induced by analog 5e.
SAR for Other Biological Targets: A Scaffold of Versatility
The 5-aminoimidazole-4-carboxamide scaffold is not limited to anticancer applications. Different substitution patterns can direct the activity towards other therapeutic targets.
-
Antiparasitic Activity: A series of 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The most active compounds in this series were the 1-(4-chlorobenzyl) and 1-(3,4-dichlorobenzyl) analogs, which were approximately 7-fold more potent than the standard drug nifurtimox in animal models.[1] This highlights the importance of the N1-substituent in directing target specificity.
-
AMPK Activation: The ribonucleoside analog, 5-aminoimidazole-4-carboxamide riboside (AICAR), is widely used as a pharmacological activator of AMPK.[4] Upon entering the cell, it is phosphorylated to ZMP, an AMP analog, which allosterically activates AMPK.[4][8] This has implications for the treatment of metabolic diseases.
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are generalized protocols for the synthesis and biological evaluation of the analogs discussed.
General Synthesis of N1-Substituted 5-Aminoimidazole-4-carboxylate Analogs:
This protocol is adapted from the synthesis of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e).[2]
-
Step 1: Synthesis of Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate.
-
To a stirred solution of ethyl 2-cyanoacetate and triethyl orthoformate, add acetic anhydride.
-
Heat the mixture under reflux for 2 hours.
-
Remove the volatile components under reduced pressure to yield the crude product.
-
-
Step 2: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.
-
To a solution of dodecylamine in ethanol, add the product from Step 1.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminoimidazole-4-carboxamide riboside sensitizes TRAIL- and TNF{alpha}-induced cytotoxicity in colon cancer cells through AMP-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved. | Semantic Scholar [semanticscholar.org]
- 8. Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
A Researcher's Guide to Safely Handling 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Hazard Assessment: An Imidazole Derivative
This compound is a heterocyclic compound containing an imidazole ring.[1] Imidazole and its derivatives are known to present several potential hazards:
-
Skin and Eye Irritation/Corrosion: Many imidazole-based compounds are known to cause skin irritation or severe burns and eye damage upon contact.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dusts can lead to respiratory tract irritation.[5]
-
Reproductive Toxicity: Some imidazole derivatives have been associated with potential reproductive hazards.[2]
-
Combustible Dust: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[5][6]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Apparel |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Safety Goggles and Face Shield | NIOSH-approved N95 or higher-rated respirator | Fully-buttoned Laboratory Coat, Disposable Sleeve Covers |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | As needed, based on risk assessment | Fully-buttoned Laboratory Coat |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet (if applicable) or Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | As needed, based on risk assessment | Fully-buttoned Laboratory Coat |
The Rationale Behind Our Recommendations
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure to fine powders and aerosols.[5][6] All manipulations of the solid compound should be performed within a fume hood.
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against dermal exposure.[2] Double-gloving is recommended when handling the solid form to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect the eyes from dust particles and splashes. A face shield should be worn in conjunction with goggles when handling larger quantities of the solid, as it provides a broader area of protection for the entire face.[2][4]
-
Respiratory Protection: When weighing or otherwise manipulating the solid compound, the potential for generating airborne dust is high. A NIOSH-approved N95 respirator (or higher) is essential to prevent inhalation.[3][4] The need for respiratory protection during other procedures should be determined by a risk assessment.
-
Protective Apparel: A fully-buttoned laboratory coat prevents contamination of personal clothing. Disposable sleeve covers can provide additional protection when handling the solid.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Step-by-Step Handling Procedure (Weighing)
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the compound.
-
Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the primary container.
-
Clean-up: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other disposable items as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat, and finally respirator if worn). Wash hands thoroughly after removing PPE.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or if you are unsure of the hazard, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Contain (if safe to do so): For small spills of solid material, carefully cover with an absorbent material to prevent dust generation.
-
Clean-up: Wearing appropriate PPE, gently sweep or vacuum the material into a designated hazardous waste container. Avoid dry sweeping which can create dust. For liquid spills, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, and paper towels) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[2][7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling workflow.
Caption: Decision workflow for handling this compound.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is not a static checklist but a continuous process of risk assessment and mitigation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
